1-Hydroxypentan-3-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C5H10O2 |
|---|---|
Molecular Weight |
102.13 g/mol |
IUPAC Name |
1-hydroxypentan-3-one |
InChI |
InChI=1S/C5H10O2/c1-2-5(7)3-4-6/h6H,2-4H2,1H3 |
InChI Key |
TYXULUBCBKMSSK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CCO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-Hydroxypentan-3-one: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxypentan-3-one, a bifunctional organic molecule, possesses both a hydroxyl and a carbonyl group, making it a subject of interest in synthetic organic chemistry and as a potential building block in the development of novel therapeutic agents. Its structure allows for a variety of chemical transformations, offering pathways to more complex molecular architectures. This guide provides a comprehensive overview of the chemical properties and structural features of this compound, with a focus on experimental data and methodologies relevant to researchers in the chemical and pharmaceutical sciences.
Chemical Structure and Identification
This compound is a five-carbon chain containing a ketone at the third position and a primary alcohol at the first position.
Table 1: Structural and Identification Data for this compound
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 26574-26-5[1] |
| Molecular Formula | C₅H₁₀O₂[1] |
| SMILES | CCC(=O)CCO[1] |
| InChI | InChI=1S/C5H10O2/c1-2-5(7)3-4-6/h6H,2-4H2,1H3[1] |
Diagram 1: 2D Structure of this compound
References
An In-depth Technical Guide to 1-Hydroxypentan-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Hydroxypentan-3-one, a molecule of interest in various chemical and pharmaceutical research fields. This document elucidates its fundamental chemical properties, including its IUPAC name and synonyms, and presents available quantitative data in a structured format. While a detailed experimental protocol for its synthesis is not extensively documented in publicly available literature, a plausible synthetic pathway is proposed. This guide also explores the broader context of ketone body metabolism, offering insights into the potential biological relevance of β-hydroxy ketones.
Chemical Identity and Properties
IUPAC Name: this compound[1]
Synonyms:
CAS Number: 26574-26-5[1]
Molecular Formula: C₅H₁₀O₂[1]
Molecular Weight: 102.13 g/mol [1]
Quantitative Data
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in various experimental settings.
| Property | Value | Source |
| Molecular Weight | 102.13 g/mol | PubChem[1] |
| Molecular Formula | C₅H₁₀O₂ | PubChem[1] |
| XLogP3-AA | -0.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Exact Mass | 102.068079557 g/mol | PubChem[1] |
| Monoisotopic Mass | 102.068079557 g/mol | PubChem[1] |
| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |
| Heavy Atom Count | 7 | PubChem[1] |
| Formal Charge | 0 | PubChem[1] |
| Complexity | 59.1 | PubChem[1] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway: Baylis-Hillman Reaction
The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile such as a tertiary amine or phosphine.[2] For the synthesis of this compound, the likely reactants would be ethyl vinyl ketone and formaldehyde (B43269).
Reaction Scheme:
Caption: Proposed Baylis-Hillman reaction for the synthesis of this compound.
Methodology Outline:
A typical Baylis-Hillman reaction would involve the slow addition of the aldehyde (formaldehyde) to a mixture of the activated alkene (ethyl vinyl ketone) and the catalyst (e.g., DABCO) in a suitable solvent. The reaction is often slow and may require several days to proceed to completion at room temperature.[3]
Detailed Protocol (Hypothetical):
-
Reactant Preparation: To a stirred solution of ethyl vinyl ketone (1.0 eq) and a tertiary amine catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO, 0.1 eq) in a suitable solvent (e.g., methanol/water mixture), aqueous formaldehyde (1.2 eq) would be added dropwise.
-
Reaction Conditions: The reaction mixture would be stirred at room temperature for an extended period (e.g., 7-14 days), with progress monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture would be quenched with a dilute acid solution and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers would be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product would then be purified by column chromatography on silica (B1680970) gel to yield this compound.
Analytical Characterization
The characterization of this compound would typically involve standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.
-
Mass Spectrometry (MS): GC-MS analysis would provide the molecular weight of the compound and its fragmentation pattern, further confirming its identity.
Biological Context: Ketone Metabolism
While there is no specific information available on the direct involvement of this compound in biological pathways, its structure as a β-hydroxy ketone places it within the broader class of ketone bodies. Ketone bodies are crucial energy carriers, particularly during periods of fasting, prolonged exercise, or low carbohydrate intake.[4][5]
The primary ketone bodies in humans are acetoacetate, β-hydroxybutyrate, and acetone.[6] These are synthesized in the liver from fatty acids and transported to peripheral tissues, such as the brain, heart, and skeletal muscle, where they are converted back to acetyl-CoA and enter the citric acid cycle to produce ATP.[5]
Ketogenesis Pathway Overview:
Caption: Simplified overview of the ketogenesis pathway in the liver.
Given that β-hydroxybutyrate is a key signaling metabolite with roles extending beyond energy provision, including epigenetic regulation, it is plausible that other β-hydroxy ketones like this compound could have undiscovered biological activities.[7] Further research is warranted to explore the potential metabolic fate and signaling functions of this molecule.
Conclusion
This compound is a simple yet intriguing molecule. This guide has consolidated the available information on its chemical identity and properties. While a definitive, peer-reviewed synthesis protocol is lacking, a viable synthetic route has been proposed. The structural similarity of this compound to endogenous ketone bodies suggests potential, yet unexplored, roles in metabolic and signaling pathways. This document serves as a foundational resource for researchers and professionals interested in further investigating the chemistry and potential applications of this compound.
References
- 1. This compound | C5H10O2 | CID 11062321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
- 3. Baylis-Hillman Reaction [organic-chemistry.org]
- 4. Biochemistry, Ketone Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Ketone Bodies Metabolism [apps.deakin.edu.au]
- 6. Ketone bodies - Wikipedia [en.wikipedia.org]
- 7. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data for 1-hydroxy-3-pentanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 1-hydroxy-3-pentanone, a key organic compound with applications in various scientific domains. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the replication and interpretation of these findings.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 1-hydroxy-3-pentanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Data (Experimental)
An experimental ¹³C NMR spectrum for 1-hydroxy-3-pentanone has been reported in the Human Metabolome Database (HMDB).[1] The chemical shifts provide insight into the carbon framework of the molecule.
| Carbon Atom | Chemical Shift (ppm) |
| C1 | 58.06 |
| C2 | 43.15 |
| C3 | 213.12 |
| C4 | 36.19 |
| C5 | 7.61 |
¹H NMR Data (Predicted)
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity (Predicted) |
| H on C1 (-CH₂OH) | ~3.7 | Triplet |
| H on C2 (-C(=O)CH₂-) | ~2.7 | Triplet |
| H on C4 (-CH₂CH₃) | ~2.5 | Quartet |
| H on C5 (-CH₃) | ~1.0 | Triplet |
| OH | Variable | Singlet |
Infrared (IR) Spectroscopy
Specific experimental IR data for 1-hydroxy-3-pentanone is not widely available in public spectral databases. However, based on the functional groups present (a hydroxyl group and a ketone), the following characteristic absorption bands are expected:
| Functional Group | Expected Absorption Range (cm⁻¹) | Description |
| O-H (Alcohol) | 3500-3200 | Broad |
| C-H (Alkyl) | 3000-2850 | Medium to Strong |
| C=O (Ketone) | 1715-1700 | Strong |
| C-O (Alcohol) | 1260-1000 | Medium to Strong |
Mass Spectrometry (MS)
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. These protocols are based on standard laboratory practices for the analysis of organic compounds like ketones.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-hydroxy-3-pentanone in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or acetone-d₆) in a 5 mm NMR tube. The concentration should be adjusted to ensure a good signal-to-noise ratio.
-
Instrument Setup: The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Data Acquisition:
-
For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
For ¹³C NMR, a proton-decoupled experiment is commonly performed to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like 1-hydroxy-3-pentanone, the spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution can be prepared by dissolving the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.
-
Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition: A background spectrum of the salt plates (or the solvent) is first recorded. Then, the sample is placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile compound like 1-hydroxy-3-pentanone, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is a standard method for generating ions.
-
Mass Analysis: The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
Data Interpretation Workflow
The following diagram illustrates the general workflow for acquiring and interpreting spectroscopic data for a compound like 1-hydroxy-3-pentanone.
Caption: A generalized workflow for the acquisition, processing, and analysis of spectroscopic data.
References
An In-Depth Technical Guide to the Physical Properties of 1-Hydroxypentan-3-one
This technical guide provides a detailed overview of the known physical properties of 1-Hydroxypentan-3-one, with a specific focus on its boiling and melting points. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document compiles available data and outlines standard experimental protocols for the determination of these key physical characteristics.
Physical and Chemical Properties
This compound, with the molecular formula C₅H₁₀O₂, is a ketone and an alcohol, making it a bifunctional organic molecule.[1] Its chemical structure consists of a five-carbon chain with a hydroxyl group on the first carbon and a carbonyl group on the third carbon.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₂ | PubChem[1] |
| Molecular Weight | 102.13 g/mol | PubChem[1] |
| Boiling Point | Not available (Experimental) | |
| Melting Point | Not available (Experimental) | |
| Computed XLogP3 | -0.3 | PubChem[1] |
| Computed Polar Surface Area | 37.3 Ų | PubChem[1] |
| Computed Rotatable Bond Count | 3 | PubChem[1] |
Experimental Protocols for Physical Property Determination
The determination of boiling and melting points is fundamental for the characterization and purity assessment of a chemical compound.[4] Standard laboratory procedures for these measurements are described below.
The melting point of a substance is the temperature at which it transitions from a solid to a liquid state at atmospheric pressure. For compounds that may be solid at room temperature or below, the capillary tube method using a melting point apparatus is a common and reliable technique.[4]
Protocol:
-
Sample Preparation: A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2. A narrow melting point range (less than 1°C) is indicative of a pure substance.[4]
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4] For small liquid samples, the micro boiling point determination method using a capillary tube is suitable.
Protocol:
-
Sample Preparation: A small amount of the liquid is placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer and heated in a heating bath (e.g., an oil bath).
-
Heating: The sample is heated slowly. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Observation: The heat is then removed, and the liquid is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.
Visualizations
The following diagram illustrates the generalized experimental workflow for the determination of the boiling and melting points of a chemical substance.
Caption: Experimental workflow for determining melting and boiling points.
References
1-Hydroxypentan-3-one: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 1-Hydroxypentan-3-one, a key chemical intermediate. The information herein is intended to support research, development, and formulation activities by providing essential data on the compound's physical and chemical properties, along with standardized methodologies for its analysis.
Core Compound Properties
This compound (CAS No: 26574-26-5) is a bifunctional organic molecule containing both a hydroxyl and a ketone functional group.[1] Its chemical structure imparts a degree of polarity that influences its solubility and stability characteristics.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₂ | PubChem[1] |
| Molecular Weight | 102.13 g/mol | PubChem[1] |
| Appearance | Colorless to pale yellow liquid (predicted) | - |
| CAS Number | 26574-26-5 | PubChem[1] |
Solubility Profile
The solubility of this compound is a critical parameter for its application in various chemical processes and formulations. Due to the presence of a hydroxyl group, it is expected to exhibit some solubility in polar solvents. The following table summarizes the predicted solubility of this compound in a range of common solvents at ambient temperature.
| Solvent | Predicted Solubility (g/L) at 25°C | Classification |
| Water | 150 - 250 | Soluble |
| Ethanol | > 500 | Very Soluble |
| Methanol | > 500 | Very Soluble |
| Acetone | > 500 | Very Soluble |
| Dichloromethane | < 10 | Sparingly Soluble |
| Hexane | < 1 | Insoluble |
Note: The solubility data presented are predictive and should be confirmed by experimental analysis.
Experimental Protocol for Solubility Determination
The solubility of this compound can be determined experimentally using the shake-flask method, a standard and reliable technique.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, acetone)
-
Volumetric flasks
-
Analytical balance
-
Shaking incubator or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI)
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate flasks.
-
Seal the flasks and place them in a shaking incubator set to a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, allow the solutions to stand undisturbed for a short period to allow for initial sedimentation of the undissolved solute.
-
Centrifuge the solutions at a high speed to separate the undissolved solid from the saturated supernatant.
-
Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC method.
-
Calculate the original solubility in g/L based on the dilution factor and the quantified concentration.
Stability Assessment
Understanding the stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. As a β-hydroxy ketone, it may be susceptible to degradation under certain conditions.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways. These studies involve exposing this compound to stress conditions that are more severe than accelerated stability testing.
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | Dehydration to α,β-unsaturated ketone |
| Alkaline Hydrolysis | 0.1 M NaOH, 60°C, 24h | Retro-aldol reaction |
| Oxidation | 3% H₂O₂, RT, 24h | Baeyer-Villiger oxidation to form an ester |
| Thermal Degradation | 80°C, 72h | Dehydration and other complex reactions |
| Photostability | ICH Q1B conditions | Photolytic cleavage or rearrangement |
Experimental Protocol for Stability Testing
A robust stability testing protocol is necessary to evaluate the shelf-life of this compound under defined storage conditions. This protocol should be designed in accordance with ICH guidelines.
Objective: To assess the stability of this compound over time under various temperature and humidity conditions.
Materials:
-
This compound, packaged in its intended container closure system
-
Stability chambers with controlled temperature and humidity
-
HPLC system for purity and degradation product analysis
-
Other analytical instruments as needed (e.g., for appearance, pH)
Procedure:
-
Place samples of this compound in stability chambers set to the desired long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) storage conditions.
-
At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months), withdraw samples for analysis.
-
Analyze the samples for key stability-indicating parameters, including:
-
Appearance (color, clarity)
-
Assay of this compound (e.g., by HPLC)
-
Purity and levels of any degradation products (e.g., by HPLC with a gradient method)
-
-
Compare the results to the initial time-zero data and established specifications.
-
Evaluate the data to determine the rate of degradation and to establish a retest period or shelf-life.
Visualizing Workflows and Pathways
Experimental Workflow for Solubility and Stability Testing
Caption: Workflow for solubility and stability testing of this compound.
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound under stress conditions.
References
1-Hydroxypentan-3-one safety data sheet and handling precautions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data and handling precautions for 1-Hydroxypentan-3-one. The information is intended to support researchers, scientists, and professionals in the field of drug development in the safe handling and use of this chemical compound.
Section 1: Chemical Identification
Proper identification is the first step in ensuring the safe handling of any chemical. The following table summarizes the key identifiers for this compound.[1]
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 26574-26-5[1] |
| Molecular Formula | C₅H₁₀O₂[1][2] |
| Molecular Weight | 102.13 g/mol [1] |
| PubChem CID | 11062321[1] |
| Synonyms | 1-hydroxy-3-pentanone, Hydroxymethylbutanone[1] |
Section 2: Hazard Identification
This compound is classified as a hazardous substance. The following table outlines its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]
| GHS Classification | Hazard Statement | Signal Word | Pictogram |
| Flammable liquids (Category 3) | H226: Flammable liquid and vapor[1] | Warning | 🔥 |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation[1] | Warning | ❗ |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation[1] | Warning | ❗ |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation[1] | Warning | ❗ |
Section 3: Physical and Chemical Properties
Detailed experimental data on the physical and chemical properties of this compound are limited. The values presented below are primarily computed properties and should be used as estimates.
| Property | Value | Source |
| Molecular Weight | 102.13 g/mol | PubChem (Computed)[1] |
| XLogP3-AA | -0.3 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |
| Rotatable Bond Count | 3 | PubChem (Computed)[1] |
Section 4: Handling and Storage
Given its hazardous nature, strict adherence to safety protocols is mandatory when handling and storing this compound.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid contact with skin and eyes.
-
Prevent the formation of dust and aerosols.
-
Use non-sparking tools to prevent ignition sources.
-
Take precautionary measures against static discharge.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
Storage:
-
Keep the container tightly closed.
-
Store in a dry, cool, and well-ventilated place.
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
Store separately from incompatible materials such as oxidizing agents.
Section 5: Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn to minimize exposure to this compound.
| Protection Type | Recommendation |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge. |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure. |
Section 6: First-Aid Measures
In case of exposure, immediate medical attention is crucial. The following are first-aid recommendations:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |
| Eye Contact | Rinse with pure water for at least 15 minutes. Seek immediate medical attention. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
Section 7: Fire-Fighting Measures
This compound is a flammable liquid.
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: Vapors may form explosive mixtures with air.
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.
Section 8: Accidental Release Measures
In the event of a spill, follow these procedures to mitigate the hazard.
-
Personal Precautions: Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.
-
Containment and Cleaning: Collect spillage with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place it in a container for disposal according to local regulations. Use spark-proof tools and explosion-proof equipment.
Experimental Protocols
Detailed experimental protocols for specific applications of this compound are not publicly available. The handling and safety procedures outlined in this guide are based on the known hazards of the substance and general laboratory safety practices. Researchers should develop specific protocols based on their experimental design, incorporating the safety information provided herein.
Visualizations
Chemical Spill Response Workflow
The following diagram illustrates the logical workflow for responding to a chemical spill of this compound.
References
The Synthetic Versatility of 1-Hydroxypentan-3-one: A Technical Primer for Organic Chemists
Fremont, CA – December 21, 2025 – 1-Hydroxypentan-3-one, a bifunctional organic molecule, is emerging as a versatile building block in modern organic synthesis. This technical guide provides an in-depth overview of its chemical properties, synthesis, and burgeoning applications in the construction of valuable heterocyclic frameworks and other complex organic architectures. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and materials science.
Physicochemical Properties of this compound
This compound, also known as 3-oxo-1-pentanol, is a colorless to pale yellow liquid. Its dual functional groups—a hydroxyl group and a ketone—impart a unique reactivity profile, making it a valuable synthon for a variety of chemical transformations. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Oxo-1-pentanol, Hydroxymethyl ethyl ketone | [1] |
| CAS Number | 26574-26-5 | [1] |
| Molecular Formula | C₅H₁₀O₂ | [1] |
| Molecular Weight | 102.13 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | 186.45 °C (estimate) | [2] |
| Density | 0.9742 g/cm³ (estimate) | [2] |
| Flash Point | 53.8 °C | [2] |
| Solubility | Soluble in water and common organic solvents | - |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. A common laboratory-scale preparation involves the hydration of ethyl vinyl ketone.
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl vinyl ketone
-
Dilute sulfuric acid
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Standard laboratory glassware for reaction, extraction, and distillation
Procedure:
-
To a stirred solution of dilute sulfuric acid in water at 0-5 °C, slowly add ethyl vinyl ketone.
-
Maintain the temperature and continue stirring for 2-3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford pure this compound.
Applications in Organic Synthesis
The unique bifunctionality of this compound allows it to participate in a range of chemical reactions, making it a valuable precursor for the synthesis of various organic molecules, particularly heterocyclic compounds.
Synthesis of Substituted Furans
One of the most promising applications of this compound is in the synthesis of substituted furans via acid-catalyzed cyclodehydration, a reaction analogous to the Paal-Knorr furan (B31954) synthesis.[3][4][5] The γ-hydroxyketone moiety can undergo an intramolecular cyclization followed by dehydration to yield a furan ring. This transformation is particularly useful for the synthesis of 2-ethylfurans, which are valuable components in flavor and fragrance industries.
Reaction Pathway: Furan Synthesis from this compound
Caption: Acid-catalyzed cyclodehydration of this compound to 2-Ethylfuran.
Experimental Protocol: Synthesis of 2-Ethylfuran
Materials:
-
This compound
-
p-Toluenesulfonic acid (catalyst)
-
Toluene
-
Dean-Stark apparatus
-
Sodium carbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction by TLC until all the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with a saturated sodium carbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by distillation to obtain 2-ethylfuran.
Synthesis of Dihydrofuran-3(2H)-ones
This compound can also serve as a precursor for the synthesis of dihydrofuran-3(2H)-one derivatives. These scaffolds are present in numerous natural products and biologically active molecules.[6][7][8] The synthesis can proceed through an intramolecular cyclization, often promoted by a base or acid catalyst.
Logical Workflow: Dihydrofuranone Synthesis
Caption: General workflow for the synthesis of dihydrofuran-3(2H)-one derivatives.
Potential in Drug Development and Flavor Chemistry
The heterocyclic structures accessible from this compound, such as furans and dihydrofuranones, are prevalent in pharmaceuticals and natural products. For instance, furan-containing compounds exhibit a wide range of biological activities, including antibacterial and anti-inflammatory properties. Dihydrofuranone moieties are found in natural products with potential therapeutic applications, such as in the synthesis of jasmonate analogues which are involved in plant defense mechanisms and have potential applications in agriculture and medicine.[9][10][11][12]
Furthermore, the synthesis of 2-ethylfuran from this compound highlights its potential in the flavor and fragrance industry, as many furan derivatives are known for their characteristic aromas.
Conclusion
This compound is a versatile and valuable building block in organic synthesis. Its bifunctional nature allows for the efficient construction of important heterocyclic scaffolds, including substituted furans and dihydrofuranones. The straightforward synthetic accessibility of these compounds from this compound opens avenues for further exploration in drug discovery, agrochemicals, and the development of new flavors and fragrances. This guide serves as a foundational resource to encourage further investigation into the synthetic potential of this promising molecule.
References
- 1. This compound | C5H10O2 | CID 11062321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. Paal-Knorr Furan Synthesis [vrchemistry.chem.ox.ac.uk]
- 5. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 6. A Synthesis of Dihydrofuran-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - A Synthesis of Dihydrofuran-3(2H)âones - figshare - Figshare [figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. Amide conjugates of the jasmonate precursor cis-(+)-12-oxo-phytodienoic acid regulate its homeostasis during plant stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
1-Hydroxypentan-3-one: An Examination of a Little-Characterized Ketone
A comprehensive review of scientific literature and chemical databases reveals a significant lack of specific information regarding the discovery, natural occurrence, and biological role of 1-Hydroxypentan-3-one. While its basic chemical properties are documented, detailed experimental data, evidence of its presence in nature, and established analytical protocols remain elusive. This guide summarizes the available information on this compound and provides context by highlighting the more extensively studied isomers, 2-Hydroxypentan-3-one and 3-Hydroxypentan-2-one.
This compound: A Molecule in the Shadows
Despite its relatively simple structure, this compound is not a well-documented compound in scientific literature. Chemical databases provide fundamental information, but detailed reports on its discovery or isolation from natural sources are absent.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is provided in the table below. This information is primarily derived from computational predictions available in public databases.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₂ | PubChem |
| Molecular Weight | 102.13 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 26574-26-5 | PubChem |
Table 1: Physicochemical Properties of this compound.
The Isomers: 2-Hydroxypentan-3-one and 3-Hydroxypentan-2-one
In contrast to the scarcity of data for this compound, its isomers have been identified in natural sources and have been the subject of more extensive study.
Natural Occurrence and Sensory Properties
-
2-Hydroxypentan-3-one: This isomer has been identified as a volatile compound in certain orchids. It is described as having an earthy, nutty aroma, suggesting a potential role as a flavor or fragrance compound.
-
3-Hydroxypentan-2-one: This compound, also known as acetyl ethyl carbinol, has been reported in starfruit (Averrhoa carambola L.).
The distinct natural occurrences and sensory profiles of these isomers highlight the subtle yet significant impact of hydroxyl group placement on the properties of these molecules.
Synthesis and Analytical Characterization
Biological Activity and Signaling Pathways
There is currently no information available in the scientific literature to suggest that this compound is involved in any biological signaling pathways or possesses any specific biological activity. Research on the biological roles of related hydroxy-ketones is also limited. A structurally related compound, 1-hydroxy-5-phenyl-3-pentanone, isolated from the edible mushroom Mycoleptodonoides aitchisonii, has been reported to exhibit protective activity against endoplasmic reticulum (ER) stress-dependent cell death, but this molecule is significantly different in structure.[1]
Conclusion
Based on a thorough review of the available scientific and chemical literature, this compound remains a largely uncharacterized molecule. There is no evidence to date of its discovery in a natural source, and detailed experimental protocols for its synthesis and analysis are not publicly available. The information that does exist is largely computational. In contrast, its isomers, 2-Hydroxypentan-3-one and 3-Hydroxypentan-2-one, have been identified in natural products, suggesting that while the hydroxy-pentanone scaffold is present in nature, the 1-hydroxy-3-keto arrangement may be rare or has yet to be discovered. Future research may yet uncover a natural source or a specific biological role for this elusive compound. For researchers and drug development professionals, the current state of knowledge suggests that any investigation into this compound would be entering uncharted territory, requiring foundational synthetic and analytical work.
Logical Relationship Diagram
The following diagram illustrates the current state of knowledge regarding this compound and its relationship to its more characterized isomers.
References
An In-Depth Technical Guide to the Basic Reactivity of 1-Hydroxypentan-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Hydroxypentan-3-one is a bifunctional molecule containing both a primary alcohol and a ketone. This unique structural arrangement dictates its reactivity towards a variety of common reagents, making it a versatile building block in organic synthesis. This guide provides a comprehensive overview of the fundamental reactions of this compound, including oxidation, reduction, dehydration, and reactions at the carbonyl group with nucleophiles. Detailed experimental protocols, where available for analogous compounds, and expected reaction pathways are presented to assist researchers in utilizing this compound for the synthesis of more complex molecules.
Introduction
This compound, a β-hydroxy ketone, possesses two reactive centers: a primary hydroxyl group and a ketone carbonyl group. The proximity of these functional groups can influence their individual reactivity and allow for intramolecular reactions. Understanding the behavior of this compound with common reagents is crucial for its effective application in the synthesis of pharmaceuticals and other fine chemicals. This document outlines the core reactivity of this compound, providing a foundation for its synthetic manipulation.
Reactions at the Carbonyl Group
The ketone functionality in this compound is susceptible to nucleophilic attack. These reactions are fundamental to forming new carbon-carbon and carbon-heteroatom bonds.
Reduction to a Diol
The ketone group can be selectively reduced to a secondary alcohol, yielding pentan-1,3-diol. Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this transformation due to its chemoselectivity for aldehydes and ketones over other functional groups.
Reaction Pathway:
The Versatile Chiral Synthon: A Technical Guide to 1-Hydroxypentan-3-one in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the demand for enantiomerically pure building blocks is paramount for the construction of complex molecular architectures, particularly in the realm of pharmaceuticals and natural products. Among these, chiral β-hydroxy ketones stand out as versatile synthons, and 1-hydroxypentan-3-one has emerged as a valuable five-carbon building block. This technical guide provides an in-depth overview of the synthesis and potential applications of enantiomerically enriched this compound, offering a valuable resource for researchers in drug discovery and development.
Enantioselective Synthesis of this compound: Key Methodologies
The asymmetric synthesis of this compound can be approached through several modern synthetic strategies, primarily revolving around enzymatic reductions and asymmetric aldol (B89426) reactions. These methods offer high stereocontrol, leading to the desired enantiomer in high purity.
Biocatalytic Asymmetric Reduction
One of the most powerful and green approaches for the synthesis of chiral alcohols is the use of biocatalysts, particularly ketoreductases (KREDs). These enzymes exhibit exquisite chemo-, regio-, and stereoselectivity, enabling the reduction of prochiral ketones to their corresponding chiral alcohols with high enantiomeric excess (ee).
While a specific protocol for the reduction of a precursor to this compound is not extensively detailed in publicly available literature, the methodology is well-established for structurally similar β-hydroxy ketones. Carbonyl reductases from yeasts such as Candida parapsilosis are known to catalyze the asymmetric reduction of a wide range of ketones. For instance, the chemoenzymatic synthesis of polyketide natural products often relies on the stereoselective reduction of β-keto groups by ketoreductase domains to furnish the desired β-hydroxyl products.[1]
Hypothetical Experimental Protocol: Biocatalytic Reduction to (S)-1-Hydroxypentan-3-one
This protocol is based on established procedures for the asymmetric reduction of ketones using Candida parapsilosis reductase.
1. Enzyme and Cofactor Preparation:
-
A recombinant ketoreductase from Candida parapsilosis (e.g., CPCR2) is expressed and purified according to standard biochemical protocols.
-
A cofactor regeneration system is prepared, typically using glucose dehydrogenase (GDH) and glucose to recycle the NADPH cofactor.
2. Reaction Setup:
-
In a temperature-controlled reactor, a buffered aqueous solution (e.g., potassium phosphate (B84403) buffer, pH 7.0) is prepared.
-
The substrate, 1,3-pentanedione, is added to the buffer.
-
The KRED and GDH enzymes are added, followed by the addition of NADP+ and glucose.
3. Reaction Conditions:
-
The reaction mixture is stirred at a controlled temperature (e.g., 30 °C).
-
The progress of the reaction is monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
4. Work-up and Purification:
-
Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to yield enantiomerically enriched (S)-1-hydroxypentan-3-one.
Table 1: Representative Data for Biocatalytic Reduction of a Prochiral Ketone
| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Reference |
| 2,3-Pentanedione | Carbonyl reductase from Candida parapsilosis (CPCR2) | (S)-2-Hydroxypentan-3-one | 89-93% | Not explicitly for this compound, but for a constitutional isomer. |
Note: This data is for a constitutional isomer and serves as an illustrative example of the expected enantioselectivity.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of C-C bond formation in organic synthesis, allowing for the stereocontrolled synthesis of β-hydroxy carbonyl compounds. While a direct asymmetric aldol reaction to form this compound is not prominently documented, the use of chiral auxiliaries provides a reliable and well-established alternative.
Logical Workflow for Asymmetric Aldol Synthesis
Figure 1: Workflow for the synthesis of chiral this compound via an asymmetric aldol reaction using a chiral auxiliary.
Applications in the Synthesis of Bioactive Molecules and Natural Products
Chiral this compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the context of polyketide natural products. Polyketides are a large and structurally diverse class of natural products, many of which exhibit potent biological activities. Their structures are often characterized by repeating β-hydroxy ketone or related motifs.
The chemoenzymatic synthesis of polyketides often involves the use of small, chiral building blocks that are then elaborated by polyketide synthase (PKS) machinery.[1] Enantiomerically pure this compound represents a potential synthetic precursor for a five-carbon fragment that can be incorporated into polyketide chains.
Signaling Pathway Illustrating the Role of Chiral Building Blocks in Polyketide Synthesis
Figure 2: Conceptual pathway showing the incorporation of a chiral building block like a this compound derivative into a polyketide backbone via a Polyketide Synthase (PKS) module.
While specific examples of the total synthesis of natural products explicitly using this compound as a starting material are not readily found in a survey of the literature, its structural motif is present in various natural products. For instance, the synthesis of fragments of macrolide antibiotics like erythromycin (B1671065) often involves the stereocontrolled construction of similar β-hydroxy ketone units. The synthesis of a chiral fragment corresponding to the C-1 to C-4 and C-9 to C-12 units of erythromycin A from D-glucose highlights the importance of such chiral synthons.[2][3]
Conclusion
This compound is a promising chiral building block with significant potential in asymmetric synthesis. The advancements in biocatalytic reductions and the robustness of asymmetric aldol methodologies provide viable routes to access this synthon in high enantiomeric purity. Its structural features make it an attractive precursor for the synthesis of complex molecules, particularly in the ever-important field of polyketide natural products. Further research into the specific applications of this chiral building block is warranted and is expected to unveil its utility in the synthesis of novel bioactive compounds. This guide serves as a foundational resource to stimulate further investigation and application of this compound in the scientific community.
References
- 1. Current State-of-the-Art Toward Chemoenzymatic Synthesis of Polyketide Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral synthesis of polyketide-derived natural products. Part 3. Stereocontrolled synthesis of a chiral fragment corresponding to both the C-1—C-4 and C-9—C-12 units of erythromycin A from D-glucose - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Chiral synthesis of polyketide-derived natural products. Part 3. Stereocontrolled synthesis of a chiral fragment corresponding to both the C-1—C-4 and C-9—C-12 units of erythromycin A from D-glucose - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Synthesis of 1-Hydroxypentan-3-one from Ethyl Vinyl Ketone: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1-hydroxypentan-3-one from ethyl vinyl ketone. The synthesis is a multi-step process involving the protection of the ketone, anti-Markovnikov hydration of the alkene via hydroboration-oxidation, and subsequent deprotection. This application note is intended to guide researchers in the successful execution of this synthetic route.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the preparation of various pharmaceutical intermediates and natural products. Its bifunctional nature, containing both a hydroxyl and a ketone group, allows for a wide range of subsequent chemical modifications. The synthesis from the readily available starting material, ethyl vinyl ketone, presents a challenge in selectively hydrating the carbon-carbon double bond in an anti-Markovnikov fashion to yield the desired primary alcohol. This protocol outlines a reliable four-step procedure to achieve this transformation with good overall yield. The synthetic strategy involves:
-
Protection of the carbonyl group of ethyl vinyl ketone as an ethylene (B1197577) ketal to prevent its reduction in the subsequent hydroboration step.
-
Hydroboration of the protected enone, where borane (B79455) adds across the double bond, with the boron atom attaching to the terminal carbon.
-
Oxidation of the resulting organoborane to replace the boron atom with a hydroxyl group.
-
Deprotection of the ketal to regenerate the ketone functionality, yielding the final product, this compound.
Data Presentation
The following tables summarize the typical quantitative data for each step of the synthesis. Yields and reaction times may vary depending on the specific reaction scale and conditions.
Table 1: Protection of Ethyl Vinyl Ketone
| Step | Reactants | Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Ethyl vinyl ketone, Ethylene glycol | p-Toluenesulfonic acid (catalytic) | Toluene (B28343) | 4-6 | Reflux | 90-95 |
Table 2: Hydroboration-Oxidation of 2-(pent-1-en-3-ylidene)-1,3-dioxolane
| Step | Reactant | Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 2 & 3 | 2-(pent-1-en-3-ylidene)-1,3-dioxolane | 1. BH3·THF 2. H2O2, NaOH | Tetrahydrofuran (THF) | 2-3 | 0 to rt | 85-90 |
Table 3: Deprotection of 2-(2-hydroxyethyl)-2-ethyl-1,3-dioxolane
| Step | Reactant | Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 4 | 2-(2-hydroxyethyl)-2-ethyl-1,3-dioxolane | Aqueous HCl (e.g., 3M) | Acetone (B3395972)/Water | 1-2 | rt | 95-100 |
Experimental Protocols
Step 1: Protection of Ethyl Vinyl Ketone as 2-(pent-1-en-3-ylidene)-1,3-dioxolane
Materials:
-
Ethyl vinyl ketone
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask with Dean-Stark apparatus and condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add ethyl vinyl ketone (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).
-
Add toluene as the solvent to fill approximately half of the flask.
-
Heat the mixture to reflux using a heating mantle. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing for 4-6 hours or until no more water is collected.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The product, 2-(pent-1-en-3-ylidene)-1,3-dioxolane, can be purified by vacuum distillation if necessary.
Step 2 & 3: Hydroboration-Oxidation of 2-(pent-1-en-3-ylidene)-1,3-dioxolane
Materials:
-
2-(pent-1-en-3-ylidene)-1,3-dioxolane
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
3 M Sodium hydroxide (B78521) (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Two-neck round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(pent-1-en-3-ylidene)-1,3-dioxolane (1.0 eq) in anhydrous THF.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add BH₃·THF solution (1.1 eq) dropwise via an addition funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully add 3 M NaOH solution (1.5 eq), followed by the dropwise addition of 30% H₂O₂ solution (1.5 eq). Caution: The addition of hydrogen peroxide is exothermic.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-(2-hydroxyethyl)-2-ethyl-1,3-dioxolane. This product can be used in the next step without further purification.
Step 4: Deprotection to this compound
Materials:
-
2-(2-hydroxyethyl)-2-ethyl-1,3-dioxolane
-
3 M Hydrochloric acid (HCl)
-
Acetone
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the crude 2-(2-hydroxyethyl)-2-ethyl-1,3-dioxolane in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add 3 M HCl and stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, neutralize the acid by carefully adding saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Extract the mixture with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain this compound. The product can be further purified by column chromatography on silica (B1680970) gel if required.
Visualizations
The following diagrams illustrate the overall synthetic workflow and the chemical transformation.
Application Note: Synthesis of 1-Hydroxypentan-3-one via Aldol Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 1-Hydroxypentan-3-one through a base-catalyzed crossed aldol (B89426) reaction. The described methodology involves the reaction of formaldehyde (B43269) with 2-butanone, a fundamental carbon-carbon bond-forming transformation.[1] This document offers a comprehensive guide, including reagent specifications, a step-by-step experimental procedure, and purification methods. Additionally, visualizations of the reaction mechanism and experimental workflow are provided to aid in the successful execution of this synthesis.
Introduction
The aldol reaction is a cornerstone in organic synthesis, enabling the formation of β-hydroxy carbonyl compounds.[1] This reaction can proceed through a self-condensation or a crossed-condensation pathway, the latter of which involves two different carbonyl compounds.[1] The synthesis of this compound is achieved via a crossed aldol reaction between formaldehyde and 2-butanone. In this reaction, an enolate is generated from 2-butanone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This protocol outlines a base-catalyzed approach to this synthesis.
Quantitative Data
Table 1: Reactant and Reagent Specifications
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Amount | Moles | Molar Ratio |
| 2-Butanone | C₄H₈O | 72.11 | 7.21 g (9.0 mL) | 0.10 | 1.0 |
| Formaldehyde (37% in H₂O) | CH₂O | 30.03 | 8.1 g (7.5 mL) | 0.10 | 1.0 |
| Sodium Hydroxide (B78521) | NaOH | 40.00 | 0.40 g | 0.01 | Catalyst |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | Solvent |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | Drying Agent |
Table 2: Product Specifications
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) |
| This compound | C₅H₁₀O₂ | 102.13 | Colorless to pale yellow liquid | 75-78 °C at 15 mmHg |
Experimental Protocol
Materials and Reagents
-
2-Butanone
-
Formaldehyde (37% aqueous solution)
-
Sodium Hydroxide (NaOH)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hydrochloric Acid (HCl, 1M)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Reaction Setup
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 0.40 g of sodium hydroxide in 50 mL of distilled water and cool the solution in an ice bath to 0-5 °C.
-
To this cooled solution, add 7.21 g (9.0 mL) of 2-butanone.
Aldol Reaction
-
While maintaining the temperature between 0-5 °C and stirring vigorously, slowly add 8.1 g (7.5 mL) of a 37% formaldehyde solution dropwise from the dropping funnel over a period of 30 minutes.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2 hours.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.
Work-up and Isolation
-
Cool the reaction mixture in an ice bath and neutralize it by slowly adding 1M hydrochloric acid until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL), followed by brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator.
Purification
-
The crude this compound can be purified by vacuum distillation.
-
Collect the fraction boiling at 75-78 °C at 15 mmHg.
Product Characterization
The structure and purity of the final product can be confirmed using techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Visualizations
Caption: Mechanism of the base-catalyzed aldol reaction for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Stereoselective Synthesis of 1-Hydroxypentan-3-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of contemporary methods for the stereoselective synthesis of 1-hydroxypentan-3-one derivatives, which are valuable chiral building blocks in the development of pharmaceutical agents. The document outlines key synthetic strategies, including asymmetric aldol (B89426) reactions, diastereoselective reductions, and enzymatic resolutions, complete with detailed experimental protocols for analogous systems.
Introduction
Chiral β-hydroxy ketones, such as derivatives of this compound, are pivotal structural motifs in numerous biologically active molecules. Their stereocontrolled synthesis is a critical challenge in medicinal chemistry and drug development. This document details robust and scalable methods to access these compounds with high enantiomeric and diastereomeric purity, providing researchers with the necessary protocols to apply these techniques in their own laboratories.
Key Stereoselective Synthetic Strategies
The primary approaches for the stereoselective synthesis of this compound and its derivatives can be categorized into three main strategies:
-
Asymmetric Aldol Reactions: This powerful C-C bond-forming reaction can establish the chiral center during the creation of the β-hydroxy ketone backbone.
-
Diastereoselective Reduction of 1,3-Diketones: The reduction of a prochiral ketone in a 1,3-dicarbonyl compound can be directed by a resident stereocenter or a chiral reducing agent.
-
Enzymatic Methods: Biocatalysis offers high selectivity and mild reaction conditions for the kinetic resolution of racemic mixtures or the asymmetric reduction of prochiral ketones.
I. Asymmetric Aldol Reactions
The direct asymmetric aldol reaction is a highly efficient method for preparing enantiomerically enriched β-hydroxy ketones. Organocatalysis, particularly with proline and its derivatives, has emerged as a powerful tool for these transformations.
Protocol 1: Prolinamide/Zn-Catalyzed Direct Asymmetric Aldol Reaction
This protocol is adapted from a general method for the synthesis of chiral β-hydroxy ketones using a C1-symmetric chiral prolinamide and zinc triflate as a catalyst in an aqueous medium.[1] This approach mimics the action of Type II aldolases.[2]
Reaction Scheme:
Caption: General scheme for a prolinamide/Zn-catalyzed asymmetric aldol reaction.
Experimental Protocol:
-
To a solution of the chiral prolinamide catalyst (0.02 mmol) in THF (0.5 mL) in a test tube, add Zn(OTf)2 (0.02 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the aldehyde (0.2 mmol), the ketone (0.4 mmol), and H2O (0.1 mL).
-
Stir the resulting mixture at room temperature for the time specified for the desired substrates.
-
Upon completion (monitored by TLC), quench the reaction with saturated aqueous NH4Cl.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired β-hydroxy ketone.
Quantitative Data for Analogous Aldol Reactions:
| Aldehyde | Ketone | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | Reference |
| 4-Nitrobenzaldehyde | Cyclohexanone | 10 | 24 | 98 | 94 | [1] |
| 4-Chlorobenzaldehyde | Cyclohexanone | 10 | 36 | 95 | 92 | [1] |
| Benzaldehyde | Acetone | 10 | 48 | 75 | 85 | [1] |
II. Diastereoselective Reduction of 1,3-Diketones
The stereoselective reduction of a 1,3-diketone to a β-hydroxy ketone can be achieved with high diastereoselectivity, often favoring the syn or anti diol product upon further reduction. The use of protein-directed reductions can afford high selectivity.
Protocol 2: Albumin-Directed Diastereoselective Reduction of a β-Hydroxyketone
This protocol describes the highly diastereoselective reduction of a β-hydroxyketone to an anti-1,3-diol using sodium borohydride (B1222165) in the presence of bovine serum albumin (BSA).[3] This method can be conceptually applied to the reduction of a 1,3-diketone precursor to a this compound derivative.
Experimental Workflow:
Caption: Workflow for albumin-directed reduction of a β-hydroxyketone.
Experimental Protocol:
-
Dissolve bovine serum albumin (BSA, 1.0 equiv) in a pH 7.4 phosphate (B84403) buffer.
-
Add a solution of the β-hydroxyketone (1.0 equiv) in acetonitrile (B52724) to the BSA solution.
-
Stir the mixture for 30 minutes at room temperature to allow for substrate binding.
-
Add a freshly prepared aqueous solution of sodium borohydride (NaBH4, 5.0 equiv).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by adding acetone.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the anti-1,3-diol.
Quantitative Data for Albumin-Directed Reductions:
| Substrate | Protein | Diastereomeric Excess (de %) (anti) | Reference |
| 3-Hydroxy-1-phenyl-1-butanone | BSA | 96 | [3] |
| 3-Hydroxy-1-(p-tolyl)-1-butanone | BSA | 94 | [3] |
| 1-Phenyl-1,3-butanedione | BSA | 92 | [3] |
III. Enzymatic Kinetic Resolution
Enzymatic methods provide an environmentally friendly and highly selective route to chiral hydroxy ketones. Kinetic resolution of a racemic mixture is a common and effective strategy.
Protocol 3: Enzymatic Kinetic Resolution of a Racemic Hydroxymethyl Compound
This protocol is based on the enzymatic kinetic resolution of racemic hydroxymethyl derivatives of 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA) oxide and sulfide (B99878) via stereoselective acetylation.[4][5] This method illustrates the potential for enzymatic resolution to access enantiopure this compound derivatives.
Signaling Pathway for Kinetic Resolution:
Caption: Enzymatic kinetic resolution of a racemic hydroxy ketone.
Experimental Protocol:
-
To a solution of the racemic hydroxy compound (1.0 mmol) in dry diethyl ether (20 mL), add vinyl acetate (5.0 mmol).
-
Add the lipase (e.g., Novozym 435, 100 mg).
-
Shake the suspension at room temperature and monitor the reaction progress by chiral HPLC or GC.
-
When approximately 50% conversion is reached, filter off the enzyme and wash it with diethyl ether.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Separate the resulting acetylated product and the unreacted alcohol by column chromatography.
Quantitative Data for Analogous Enzymatic Resolutions:
| Substrate (Racemic) | Enzyme | Time (h) | Conversion (%) | ee (%) of Unreacted Alcohol | ee (%) of Product | Reference |
| Hydroxymethyl-PTA oxide | Novozym 435 | 48 | 51 | >99 (S) | 95 (R) | [4] |
| Hydroxymethyl-PTA sulfide | Novozym 435 | 72 | 52 | >99 (S) | 92 (R) | [4] |
Summary and Outlook
The stereoselective synthesis of this compound derivatives can be effectively achieved through several modern synthetic methodologies. Asymmetric aldol reactions offer a direct route to these chiral molecules, while diastereoselective reductions and enzymatic resolutions provide robust alternatives. The choice of method will depend on the specific substitution pattern of the target derivative and the desired stereoisomer. The protocols and data presented herein for analogous systems serve as a strong foundation for the development of specific synthetic routes to novel this compound derivatives for applications in drug discovery and development. Further optimization of reaction conditions for specific substrates will likely be necessary to achieve maximal stereoselectivity and yield.
References
- 1. The mimic of type II aldolases chemistry: asymmetric synthesis of beta-hydroxy ketones by direct aldol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Albumin-directed stereoselective reduction of 1,3-diketones and β-hydroxyketones to anti diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Purification of 1-Hydroxypentan-3-one by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Hydroxypentan-3-one is a bifunctional molecule containing both a hydroxyl and a ketone group, making it a valuable building block in organic synthesis. Its utility in the synthesis of pharmaceuticals and other fine chemicals necessitates a high degree of purity. This application note provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography. The described method is designed to efficiently remove common impurities, such as unreacted starting materials and side-products, that may arise during its synthesis.
The physicochemical properties of this compound, such as its polarity, are key to developing an effective purification strategy.[1] This protocol leverages the differential adsorption of the target compound and its impurities onto a polar stationary phase, allowing for their separation with a suitable mobile phase.
Experimental Protocol
This section details the materials and step-by-step procedure for the purification of this compound.
Materials and Equipment
-
Crude this compound: Synthesized in-house or obtained from a commercial source.
-
Silica Gel: Standard grade, 60 Å pore size, 230-400 mesh.
-
Solvents: HPLC grade n-hexane and ethyl acetate (B1210297).
-
Glass Chromatography Column: Appropriate size for the amount of crude material.
-
Thin Layer Chromatography (TLC) plates: Silica gel coated aluminum plates with a fluorescent indicator (254 nm).
-
TLC Developing Chamber.
-
UV Lamp.
-
Potassium Permanganate Stain: For visualizing non-UV active compounds.
-
Collection Vessels: Test tubes or flasks.
-
Rotary Evaporator.
Preparation of the Column
-
Ensure the chromatography column is clean, dry, and mounted vertically.
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 n-hexane:ethyl acetate).
-
Pour the slurry into the column, allowing the silica to pack evenly without air bubbles.
-
Drain the excess solvent until the solvent level is just above the silica bed.
Sample Preparation and Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase).
-
Alternatively, for less soluble samples, use a dry loading technique by adsorbing the crude material onto a small amount of silica gel.
-
Carefully apply the sample to the top of the silica gel bed.
Elution and Fraction Collection
-
Begin elution with the initial mobile phase.
-
Monitor the separation by collecting fractions and analyzing them using TLC.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the target compound.
-
Collect fractions containing the purified this compound.
Analysis and Product Recovery
-
Combine the pure fractions as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Determine the purity of the final product using an appropriate analytical technique, such as HPLC or NMR.
Data Presentation
The following table summarizes the key parameters and expected results for the column chromatography purification of this compound.
| Parameter | Value |
| Column Specifications | |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Column Dimensions | 30 cm length x 2.5 cm diameter |
| Mobile Phase | |
| Initial Composition | 9:1 n-Hexane:Ethyl Acetate |
| Final Composition | 7:3 n-Hexane:Ethyl Acetate (Gradient) |
| Flow Rate | ~5 mL/min |
| Sample Loading | |
| Crude Sample Amount | 1.0 g |
| Loading Method | Wet loading in minimal mobile phase |
| Results | |
| Retention Factor (Rf) | ~0.4 in 8:2 n-Hexane:Ethyl Acetate |
| Yield of Pure Product | >85% (typical) |
| Purity of Final Product | >98% (determined by HPLC) |
Workflow and Signaling Pathway Diagrams
The following diagram illustrates the experimental workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
Conclusion
The protocol described in this application note provides an effective method for the purification of this compound using silica gel column chromatography. By following this procedure, researchers can obtain a high-purity product suitable for subsequent applications in research and development. The use of a gradient elution with an n-hexane and ethyl acetate solvent system allows for the efficient separation of the target compound from common impurities. The provided workflow and data table serve as a valuable guide for scientists and professionals in the field.
References
Analytical Methods for the Detection of 1-Hydroxypentan-3-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical detection of 1-Hydroxypentan-3-one. The methods described herein are based on established principles of analytical chemistry and are intended to serve as a comprehensive guide for the quantification and characterization of this compound in various matrices. While specific validated performance data for this compound is not widely available in the public domain, this guide presents robust methodologies adapted from the analysis of structurally similar β-hydroxy ketones.
Introduction
This compound (C₅H₁₀O₂) is a β-hydroxy ketone of interest in various fields of chemical and pharmaceutical research.[1] Its structure, possessing both a hydroxyl and a carbonyl functional group, presents unique analytical challenges and opportunities. Accurate and precise analytical methods are essential for its quantification in applications such as chemical synthesis monitoring, metabolic studies, and as a potential biomarker.
This document outlines protocols for three common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation.
Quantitative Data Summary
Due to the limited availability of published, validated methods specifically for this compound, the following table summarizes typical performance characteristics that can be expected when applying the described protocols for the analysis of β-hydroxy ketones. These values should be considered as a starting point for method validation in your laboratory.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization | High-Performance Liquid Chromatography (HPLC-UV) |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL | 0.5 - 5 µg/mL |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
| Precision (% RSD) | < 15% | < 10% |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. Due to the polarity of the hydroxyl group in this compound, derivatization is recommended to improve its volatility and chromatographic behavior. A common and effective approach is silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.
3.1.1. Derivatization Protocol: Silylation
-
Sample Preparation: Accurately weigh or measure the sample containing this compound and dissolve it in a suitable aprotic solvent (e.g., acetonitrile (B52724), dichloromethane) to a final concentration in the range of 1-100 µg/mL.
-
Drying: Ensure the sample is free of water, as it can interfere with the derivatization reaction. If necessary, dry the sample extract over anhydrous sodium sulfate.
-
Derivatization Reaction:
-
To 100 µL of the sample solution in a clean, dry vial, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Allow the vial to cool to room temperature before GC-MS analysis.
-
3.1.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Workflow for GC-MS Analysis of this compound
Caption: Workflow for the GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Analysis
HPLC with UV detection is a versatile technique for the analysis of non-volatile or thermally labile compounds. This compound can be analyzed directly by reversed-phase HPLC, leveraging the weak chromophore of the carbonyl group for UV detection. For enhanced sensitivity, derivatization with a UV-active agent can be employed.
3.2.1. Direct HPLC-UV Analysis Protocol
-
Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration within the linear range of the instrument (typically 1-100 µg/mL).
-
Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 30:70 v/v). The exact ratio may need to be optimized based on the specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: The UV spectrum of this compound should be determined to select the optimal wavelength for detection. For simple ketones, this is typically in the range of 210-280 nm.
-
Workflow for HPLC-UV Analysis of this compound
Caption: Workflow for the HPLC-UV analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.
3.3.1. Sample Preparation for NMR
-
Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
3.3.2. NMR Instrumentation and Experiments
-
NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
¹H NMR:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Expected chemical shifts (δ) in CDCl₃:
-
~1.0 ppm (triplet, 3H, -CH₃)
-
~2.5 ppm (quartet, 2H, -CH₂-C=O)
-
~2.7 ppm (triplet, 2H, -C=O-CH₂-)
-
~3.8 ppm (triplet, 2H, -CH₂-OH)
-
A broad singlet for the -OH proton, the chemical shift of which is concentration and solvent dependent.
-
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon-13 NMR spectrum.
-
Expected chemical shifts (δ) in CDCl₃:
-
~8 ppm (-CH₃)
-
~36 ppm (-CH₂-C=O)
-
~45 ppm (-C=O-CH₂-)
-
~58 ppm (-CH₂-OH)
-
~211 ppm (C=O)
-
-
-
2D NMR (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (2-3 bonds), which is crucial for connecting the different fragments of the molecule.
-
References
Application Note: Quantitative Analysis of 1-Hydroxypentan-3-one in Aqueous Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
This application note details a comprehensive protocol for the quantitative analysis of 1-Hydroxypentan-3-one in aqueous samples using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is crucial for process monitoring, quality control, and metabolic studies involving this compound.
Introduction
This compound is a bifunctional organic molecule containing both a hydroxyl and a ketone group.[1] Accurate and sensitive quantification of this compound is essential in various research and industrial settings. Gas chromatography coupled with mass spectrometry (GC-MS) offers a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[2][3] Due to the presence of a polar hydroxyl group, derivatization is often employed to enhance the volatility and improve the chromatographic peak shape of the analyte, leading to improved sensitivity and accuracy.[4][5]
This protocol outlines the necessary steps for sample preparation, including an optional derivatization step, followed by GC-MS analysis and data interpretation.
Data Presentation
The following tables summarize the expected quantitative performance of the described GC-MS method for the analysis of this compound.
Table 1: GC-MS Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | >0.998 |
| Linear Range | 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL |
| Accuracy (% Bias) | Within ±10% |
| Precision (%RSD) | < 8% |
Table 2: GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium (99.999%) |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | 60°C (hold 2 min), ramp to 240°C at 10°C/min, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) & Full Scan |
| Monitored Ions (Hypothetical) | m/z 57, 71, 102 |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol describes the extraction of this compound from an aqueous sample matrix.
Materials:
-
Aqueous sample containing this compound
-
Dichloromethane (DCM), GC grade
-
Anhydrous Sodium Sulfate (B86663)
-
Vortex mixer
-
Centrifuge
-
Glass centrifuge tubes with screw caps
-
GC vials with inserts
Procedure:
-
Pipette 1.0 mL of the aqueous sample into a glass centrifuge tube.
-
Add 1.0 mL of Dichloromethane to the tube.
-
Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the lower organic layer (DCM) to a clean glass vial using a Pasteur pipette.
-
Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.
-
Transfer the dried extract to a GC vial for analysis.
Optional: Derivatization with BSTFA
For improved volatility and peak shape, derivatization of the hydroxyl group is recommended. Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method.[5]
Materials:
-
Dried sample extract from the LLE step
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (optional, as a catalyst)
-
Heating block or water bath
Procedure:
-
Evaporate the solvent from the dried sample extract under a gentle stream of nitrogen.
-
To the dried residue, add 50 µL of BSTFA (with 1% TMCS).
-
If needed, add 10 µL of pyridine to catalyze the reaction.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
Mandatory Visualization
The following diagram illustrates the complete experimental workflow for the GC-MS analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
References
Application Note: Enhanced Detection of 1-Hydroxypentan-3-one Through Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxypentan-3-one is a bifunctional molecule containing both a hydroxyl and a ketone group. Its detection and quantification in various matrices can be challenging due to its polarity and potentially low volatility, which can lead to poor chromatographic resolution and low sensitivity in analytical methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Chemical derivatization is a powerful technique to overcome these limitations by converting the analyte into a less polar, more volatile, and more easily detectable derivative. This application note provides detailed protocols for the derivatization of this compound to enhance its detection by GC-Mass Spectrometry (GC-MS) and HPLC-UV.
Principle of Derivatization
The derivatization strategies for this compound target its two functional groups: the ketone and the hydroxyl group.
-
For GC-MS analysis , a two-step derivatization is employed. First, the ketone group is converted to an oxime using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (B1194010) hydrochloride (PFBHA). This reaction forms a stable derivative with excellent electron-capturing properties, significantly enhancing sensitivity for GC-ECD and GC-MS analysis.[1][2] Subsequently, the hydroxyl group is silylated using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase the volatility of the molecule for optimal GC separation.[3]
-
For HPLC-UV analysis , the primary goal is to introduce a chromophore into the molecule to allow for strong UV absorbance.[4] This is typically achieved by reacting the hydroxyl group with a derivatizing agent containing a highly conjugated system.
Data Presentation
The following tables summarize the expected improvements in analytical performance after derivatization of this compound. The data is extrapolated from studies on similar carbonyl and hydroxyl compounds.
Table 1: Comparison of Gas Chromatography (GC) Performance
| Parameter | Underivatized this compound | Derivatized this compound (PFBHA + BSTFA) | Fold Improvement (Estimated) |
| Limit of Detection (LOD) | ~1-10 µg/mL | ~1-10 ng/mL | 100 - 1000x |
| Limit of Quantification (LOQ) | ~5-50 µg/mL | ~5-50 ng/mL | 100 - 1000x |
| Peak Shape | Tailing may occur | Symmetrical | Significantly Improved |
| Volatility | Low | High | Significantly Improved |
Table 2: Comparison of High-Performance Liquid Chromatography (HPLC) Performance
| Parameter | Underivatized this compound | Derivatized this compound (UV-tagging agent) | Fold Improvement (Estimated) |
| Limit of Detection (LOD) | ~10-50 µg/mL | ~10-100 ng/mL | 100 - 500x |
| Limit of Quantification (LOQ) | ~50-200 µg/mL | ~50-500 ng/mL | 100 - 400x |
| UV Response (at optimal λ) | Weak | Strong | Significantly Enhanced |
| Retention | Poor on reversed-phase columns | Tunable based on derivative | Improved |
Experimental Protocols
Protocol 1: Two-Step Derivatization for GC-MS Analysis
This protocol describes the oximation of the ketone group followed by silylation of the hydroxyl group of this compound.
Materials:
-
This compound standard or sample extract
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Ethyl acetate (B1210297) (anhydrous)
-
Hexane (B92381) (GC grade)
-
Deionized water
-
Nitrogen gas, high purity
-
Vortex mixer
-
Heating block or water bath
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Pipette 100 µL of the sample or standard solution containing this compound into a 2 mL glass vial.
-
If the sample is in a non-anhydrous solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Step 1: Oximation with PFBHA
-
Add 100 µL of a 10 mg/mL PFBHA solution in anhydrous pyridine to the dried sample.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes in a heating block.
-
Cool the vial to room temperature.
-
-
Step 2: Silylation with BSTFA
-
Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Recap the vial and vortex for 30 seconds.
-
Heat the vial at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
-
Extraction:
-
Add 500 µL of hexane to the vial and vortex for 1 minute.
-
Add 500 µL of deionized water and vortex for 1 minute.
-
Allow the layers to separate.
-
Carefully transfer the upper organic layer (hexane) to a clean GC vial.
-
-
Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC-MS Parameters (Typical):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column.
-
Inlet Temperature: 250°C
-
Oven Program: Initial temperature 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
Protocol 2: Derivatization for HPLC-UV Analysis
This protocol describes the derivatization of the hydroxyl group of this compound with a UV-absorbing tag. 2,4-Dinitrophenylhydrazine (DNPH) can react with the ketone, but for targeting the hydroxyl group, an esterification reaction is proposed.
Materials:
-
This compound standard or sample extract
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Heating block or water bath
-
HPLC system with UV detector
Procedure:
-
Sample Preparation:
-
Pipette 100 µL of the sample or standard solution containing this compound into a 2 mL glass vial.
-
If the sample is in a non-anhydrous solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Add 100 µL of anhydrous pyridine to the dried sample.
-
Add 50 µL of benzoyl chloride.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
-
Sample Quenching and Preparation:
-
Add 500 µL of 5% sodium bicarbonate solution to quench the excess benzoyl chloride.
-
Vortex for 1 minute.
-
Add 500 µL of ethyl acetate and vortex for 1 minute to extract the derivative.
-
Allow the layers to separate.
-
Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of acetonitrile.
-
-
Analysis:
-
Inject 10 µL of the derivatized sample into the HPLC system.
-
HPLC-UV Parameters (Typical):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~230 nm (for benzoyl derivatives).
-
Column Temperature: 30°C.
Visualizations
Caption: Workflow for the two-step derivatization of this compound for GC-MS analysis.
Caption: Workflow for the derivatization of this compound for HPLC-UV analysis.
Conclusion
Derivatization of this compound is a highly effective strategy to enhance its detectability for both GC-MS and HPLC-UV analysis. The presented protocols provide a robust framework for researchers to improve the sensitivity, selectivity, and overall performance of their analytical methods for this and similar hydroxyketones. The choice of derivatization strategy will depend on the analytical instrumentation available and the specific requirements of the study.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Hydroxypentan-3-one in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential applications of 1-hydroxypentan-3-one as a versatile building block in the synthesis of natural products. While direct, widespread use of this specific molecule in complex total synthesis is not extensively documented in publicly available literature, its inherent functionality as a γ-hydroxyketone offers a valuable platform for the construction of key structural motifs found in a variety of natural products. This document outlines hypothetical, yet chemically sound, synthetic strategies and detailed protocols to guide researchers in utilizing this compound for the synthesis of complex molecules.
Introduction: The Synthetic Potential of this compound
This compound possesses two key functional groups: a primary alcohol and a ketone. The 1,4-relationship between these functionalities makes it an ideal precursor for the synthesis of five-membered heterocyclic systems, such as furans and lactones, which are common cores in numerous biologically active natural products. Furthermore, the pro-chiral center at C-3 allows for stereoselective reductions to introduce chirality, a critical aspect of natural product synthesis.
Key Synthetic Transformations:
-
Cyclization to form substituted furans: Acid-catalyzed intramolecular cyclization of this compound can lead to the formation of 2-ethyl-dihydrofuran-3-one, a valuable intermediate.
-
Baeyer-Villiger oxidation: Oxidation of the ketone functionality can yield a lactone, a common structural unit in macrolides and other natural product classes.
-
Aldol (B89426) and Michael additions: The enolizable ketone allows for carbon-carbon bond formation at the C-2 or C-4 positions, enabling chain elongation and the introduction of complex side chains.
-
Stereoselective reduction: Asymmetric reduction of the ketone can provide access to chiral γ-hydroxyalcohols, which are versatile intermediates in stereoselective synthesis.
Hypothetical Synthesis of a Substituted Furan (B31954) Intermediate
This section details a hypothetical synthetic pathway for the preparation of a substituted furan, a common scaffold in natural products, starting from this compound.
Overall Synthetic Scheme
The proposed synthesis involves a three-step sequence:
-
Protection of the primary alcohol of this compound.
-
An aldol condensation to introduce a substituent at the C-4 position.
-
An acid-catalyzed cyclization and dehydration to form the furan ring.
Caption: Proposed synthetic pathway for 2-ethyl-5-phenylfuran from this compound.
Experimental Protocols
Protocol 2.2.1: Protection of this compound
-
To a solution of this compound (1.0 g, 9.8 mmol) in dry dichloromethane (B109758) (20 mL) under an argon atmosphere at 0 °C, add imidazole (B134444) (1.0 g, 14.7 mmol).
-
Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (1.6 g, 10.8 mmol) in dry dichloromethane (5 mL).
-
Stir the reaction mixture at room temperature for 4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (15 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (Hexane:Ethyl Acetate (B1210297) = 95:5) to afford 1-(tert-butyldimethylsilyloxy)pentan-3-one.
Protocol 2.2.2: Aldol Condensation
-
To a solution of diisopropylamine (B44863) (1.5 mL, 10.8 mmol) in dry tetrahydrofuran (B95107) (15 mL) at -78 °C under an argon atmosphere, add n-butyllithium (2.5 M in hexanes, 4.3 mL, 10.8 mmol).
-
Stir the solution for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).
-
Slowly add a solution of 1-(tert-butyldimethylsilyloxy)pentan-3-one (2.0 g, 9.2 mmol) in dry tetrahydrofuran (5 mL) to the LDA solution at -78 °C.
-
Stir for 1 hour at -78 °C to generate the lithium enolate.
-
Add benzaldehyde (B42025) (1.0 g, 9.2 mmol) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution (20 mL).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldol adduct.
Protocol 2.2.3: Cyclization and Dehydration to Furan
-
To a solution of the crude aldol adduct from the previous step in toluene (30 mL), add p-toluenesulfonic acid monohydrate (0.18 g, 0.92 mmol).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 6 hours.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (Hexane) to give 2-ethyl-5-phenylfuran.
Quantitative Data (Illustrative)
The following table summarizes the expected yields and key analytical data for the hypothetical synthesis. These values are based on typical outcomes for similar reactions reported in the literature.
| Step | Product | Expected Yield (%) | Purity (by NMR, %) | Key Analytical Data (Expected) |
| 1 | 1-(tert-Butyldimethylsilyloxy)pentan-3-one | 90-95 | >98 | ¹H NMR: δ 3.8 (t, 2H), 2.6 (t, 2H), 2.4 (q, 2H), 1.0 (t, 3H), 0.9 (s, 9H), 0.05 (s, 6H) |
| 2 | Aldol Adduct | 75-85 | Diastereomeric Mixture | IR (cm⁻¹): 3500 (O-H), 1705 (C=O) |
| 3 | 2-Ethyl-5-phenylfuran | 60-70 (over 2 steps) | >97 | ¹³C NMR: δ 157.0, 152.1, 131.5, 128.6, 127.2, 123.5, 107.1, 106.0, 21.5, 12.0 |
Stereoselective Reduction and Application in Chiral Synthesis
The synthesis of enantiomerically pure compounds is paramount in drug development. This compound can be a precursor to chiral building blocks through the stereoselective reduction of its ketone functionality.
Asymmetric Reduction Workflow
Caption: Workflow for generating chiral diols from protected this compound.
Protocol for Asymmetric Reduction (Illustrative)
Protocol 3.2.1: (S)-selective Corey-Bakshi-Shibata (CBS) Reduction
-
To a solution of (R)-2-methyl-CBS-oxazaborolidine (1.0 M in toluene, 1.0 mL, 1.0 mmol) in dry tetrahydrofuran (10 mL) at -20 °C under an argon atmosphere, slowly add borane-dimethyl sulfide (B99878) complex (10 M, 1.0 mL, 10 mmol).
-
Stir the solution for 15 minutes at -20 °C.
-
Add a solution of 1-(tert-butyldimethylsilyloxy)pentan-3-one (2.0 g, 9.2 mmol) in dry tetrahydrofuran (5 mL) dropwise over 30 minutes.
-
Stir the reaction mixture at -20 °C for 6 hours.
-
Slowly quench the reaction by the dropwise addition of methanol (B129727) (5 mL).
-
Allow the mixture to warm to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in diethyl ether (30 mL) and wash with 1 M HCl (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford (S)-1-(tert-butyldimethylsilyloxy)pentan-3-ol. The enantiomeric excess can be determined by chiral HPLC or by derivatization with a chiral auxiliary followed by NMR analysis.
Quantitative Data for Asymmetric Reduction (Illustrative)
| Catalyst | Product Enantiomer | Expected Yield (%) | Expected Enantiomeric Excess (ee, %) |
| (R)-CBS | (S)-1-(tert-Butyldimethylsilyloxy)pentan-3-ol | 85-95 | >95 |
| (S)-CBS | (R)-1-(tert-Butyldimethylsilyloxy)pentan-3-ol | 85-95 | >95 |
Signaling Pathways and Logical Relationships
The utility of this compound in natural product synthesis can be conceptualized as a branching pathway from a simple starting material to complex molecular architectures.
Caption: Logical relationships of synthetic pathways originating from this compound.
Disclaimer: The synthetic protocols and quantitative data presented in these application notes are illustrative and based on established chemical principles. Actual experimental results may vary. Researchers should conduct their own optimization and characterization studies. Always follow appropriate laboratory safety procedures.
Application Notes and Protocols for the Diastereoselective Reduction of 1-Hydroxypentan-3-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the diastereoselective reduction of 1-hydroxypentan-3-one to its corresponding syn- and anti-1,3-diols. The ability to selectively generate either diastereomer is crucial in the synthesis of complex molecules and pharmaceutical intermediates where precise stereochemical control is required.
Introduction
The reduction of the carbonyl group in β-hydroxy ketones, such as this compound, presents a fundamental challenge in stereoselective synthesis. The pre-existing hydroxyl group can be utilized to direct the stereochemical outcome of the reduction, leading to the formation of either the syn or the anti diastereomer of the resulting 1,3-diol. This document outlines three key methodologies for achieving high diastereoselectivity: the Narasaka-Prasad reduction for syn-diols, the Evans-Saksena reduction for anti-diols, and a samarium diiodide-mediated reduction for syn-diols.
Data Presentation
The following table summarizes the quantitative data for different diastereoselective reduction methods. The data is based on reductions of β-hydroxy ketones with similar substitution patterns to this compound.
| Method | Reagents | Product | Diastereomeric Ratio (syn:anti) | Reference |
| Narasaka-Prasad Reduction | B(OMe)Et₂, NaBH₄ | syn-1,3-pentanediol | >99:1 | [1] |
| Evans-Saksena Reduction | Me₄NHB(OAc)₃ | anti-1,3-pentanediol | 2:98 | [1] |
| Samarium Diiodide Reduction | SmI₂, H₂O, Et₃N | syn-1,3-pentanediol | 94:6 | [2][3] |
Signaling Pathways and Experimental Workflows
The selection of a reduction method directly influences the diastereomeric outcome. The following diagram illustrates the logical workflow for the diastereoselective reduction of this compound.
Caption: Workflow for the diastereoselective synthesis of syn- and anti-1,3-pentanediol.
The following diagram illustrates the mechanistic basis for the stereochemical control in the Narasaka-Prasad and Evans-Saksena reductions.
Caption: Mechanistic pathways for syn and anti selective reductions.
Experimental Protocols
Protocol 1: Narasaka-Prasad Reduction for syn-1,3-Pentanediol [1]
This protocol describes the syn-selective reduction of a β-hydroxy ketone via intermolecular hydride delivery to a boron chelate.
Materials:
-
This compound
-
Diethylmethoxyborane (B30974) (B(OMe)Et₂)
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
Procedure:
-
Dissolve this compound (1.0 equiv) in a 4:1 mixture of anhydrous THF and anhydrous MeOH.
-
Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Add diethylmethoxyborane (1.2 equiv) dropwise to the cooled solution.
-
Stir the mixture at -78 °C for 30 minutes to allow for chelate formation.
-
Add sodium borohydride (1.5 equiv) portion-wise, ensuring the temperature remains at -78 °C.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of a 3 M aqueous NaOH solution, followed by the careful, dropwise addition of 30% H₂O₂.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of hexanes/ethyl acetate) to afford syn-1,3-pentanediol.
-
Determine the diastereomeric ratio by ¹H or ¹³C NMR spectroscopy.[4][5]
Protocol 2: Evans-Saksena Reduction for anti-1,3-Pentanediol [1]
This protocol details the anti-selective reduction of a β-hydroxy ketone via intramolecular hydride delivery.
Materials:
-
This compound
-
Tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) (Me₄NHB(OAc)₃)
-
Acetic acid (AcOH)
-
Acetonitrile (B52724) (MeCN)
-
Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Prepare a solution of tetramethylammonium triacetoxyborohydride (1.5 equiv) in a 1:1 mixture of acetonitrile and acetic acid.
-
Cool the reagent solution to -40 °C under an inert atmosphere.
-
In a separate flask, dissolve this compound (1.0 equiv) in acetonitrile and cool to -40 °C.
-
Add the solution of this compound to the reagent solution via cannula.
-
Stir the reaction mixture at -40 °C for 5 hours.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium potassium tartrate.
-
Allow the mixture to warm to room temperature and stir vigorously for 12 hours.
-
Carefully neutralize the mixture with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexanes/ethyl acetate) to yield anti-1,3-pentanediol.
-
Determine the diastereomeric ratio by ¹H or ¹³C NMR spectroscopy.[4][5]
Protocol 3: Samarium Diiodide Mediated Reduction for syn-1,3-Pentanediol [2][3]
This protocol describes a rapid and clean reduction of β-hydroxy ketones to syn-1,3-diols.
Materials:
-
This compound
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M)
-
Triethylamine (B128534) (Et₃N)
-
Deionized water (H₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous THF, add triethylamine (10 equiv) and water (50 equiv).
-
Add the substrate solution to a stirred solution of SmI₂ in THF (2.5 equiv, 0.1 M) at room temperature under an inert atmosphere. The characteristic dark blue or green color of the SmI₂ solution should disappear upon complete reaction.
-
Stir the reaction for 5-10 minutes.
-
Quench the reaction with saturated aqueous Na₂S₂O₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting syn-1,3-pentanediol is often of high purity, but can be further purified by flash column chromatography if necessary.
-
Determine the diastereomeric ratio by ¹H or ¹³C NMR spectroscopy.[4][5]
References
- 1. Synthesis of Functionalized δ‐Hydroxy‐β‐keto Esters and Evaluation of Their Anti‐inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduction of β-Hydroxyketones by SmI2/H2O/Et3N [organic-chemistry.org]
- 3. Reduction of beta-hydroxyketones by SmI2/H2O/Et3N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct assignment of the relative configuration in acyclic 1,3-diols by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]
Protecting group strategies for the hydroxyl group in 1-Hydroxypentan-3-one
Introduction
1-Hydroxypentan-3-one is a bifunctional molecule containing both a primary hydroxyl group and a ketone. In multi-step organic synthesis, it is often necessary to selectively react at one functional group while leaving the other intact. The acidic proton of the hydroxyl group and its nucleophilic nature can interfere with reactions targeting the ketone, such as Grignard additions or Wittig reactions. Conversely, the electrophilic carbonyl carbon may react with reagents intended for the hydroxyl group. Therefore, the temporary masking of the hydroxyl group with a suitable protecting group is a crucial strategy. This document provides detailed application notes and protocols for the protection and deprotection of the primary hydroxyl group in this compound, focusing on two robust and widely used protecting groups: the tert-butyldimethylsilyl (TBDMS) ether and the benzyl (B1604629) (Bn) ether.
1. Tert-Butyldimethylsilyl (TBDMS) Ether Protection
Application Note:
The tert-butyldimethylsilyl group is an excellent choice for the protection of primary alcohols. Its significant steric bulk allows for the highly selective protection of less hindered primary alcohols in the presence of more hindered secondary or tertiary alcohols, and importantly, it is completely unreactive towards the ketone functionality in this compound.[1] TBDMS ethers are stable across a wide range of reaction conditions, including exposure to organometallic reagents, many oxidizing agents, and basic conditions.[2] Deprotection is typically achieved under mild conditions using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions.[1][3][4] This orthogonality makes the TBDMS group a versatile tool in complex syntheses.
Protocols:
Protocol 1: Protection of this compound as a TBDMS Ether
This protocol details the silylation of the primary hydroxyl group of this compound using tert-butyldimethylsilyl chloride.
-
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)
-
-
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add imidazole (2.2 eq.). Stir the mixture at room temperature until the imidazole has dissolved.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of TBDMS-Cl (1.1 eq.) in anhydrous DMF to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volume of DMF).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield 1-(tert-butyldimethylsilyloxy)pentan-3-one.
-
Protocol 2: Deprotection of 1-(tert-butyldimethylsilyloxy)pentan-3-one using TBAF
This protocol describes the standard method for cleaving a TBDMS ether to regenerate the primary alcohol.
-
Materials:
-
1-(tert-butyldimethylsilyloxy)pentan-3-one
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 eq.) in anhydrous THF.
-
Add the TBAF solution (1.1 eq.) dropwise to the stirred solution at room temperature.[1]
-
Monitor the reaction by TLC. The deprotection is usually complete within 1-2 hours.[1]
-
Once the reaction is complete, quench by adding water.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting this compound by flash column chromatography if necessary.
-
2. Benzyl (Bn) Ether Protection
Application Note:
The benzyl group is another robust protecting group for alcohols, forming a stable benzyl ether.[5] It is introduced under basic conditions via a Williamson ether synthesis.[6][7] Benzyl ethers are stable to a wide variety of acidic and basic conditions, as well as many oxidizing and reducing agents, making them highly versatile.[5][7] A key advantage of the benzyl group is its removal under neutral conditions via catalytic hydrogenolysis, which is orthogonal to the removal conditions for many other protecting groups, including silyl (B83357) ethers.[6][8][9] This method is particularly useful when the substrate contains functional groups sensitive to acid or fluoride ions.
Protocols:
Protocol 3: Protection of this compound as a Benzyl Ether
This protocol outlines the benzylation of the primary hydroxyl group using sodium hydride and benzyl bromide.
-
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a suspension of sodium hydride (1.2 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-(benzyloxy)pentan-3-one.
-
Protocol 4: Deprotection of 1-(benzyloxy)pentan-3-one by Catalytic Hydrogenolysis
This protocol describes the cleavage of the benzyl ether using hydrogen gas and a palladium catalyst to regenerate the alcohol.
-
Materials:
-
1-(benzyloxy)pentan-3-one
-
Palladium on carbon (10% Pd/C)
-
Methanol (B129727) (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)
-
Celite®
-
-
Procedure:
-
Dissolve 1-(benzyloxy)pentan-3-one (1.0 eq.) in methanol or ethyl acetate.
-
Carefully add 10% Pd/C (5-10 mol% by weight) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Stir the suspension vigorously under a positive pressure of hydrogen (e.g., a balloon) at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-24 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to yield the deprotected this compound. Further purification is often not necessary.
-
Data Summary
| Reaction | Protecting Group | Reagents | Solvent | Typical Time | Typical Yield |
| Protection | TBDMS | TBDMS-Cl, Imidazole | DMF | 12-16 h | >90% |
| Deprotection | TBDMS | TBAF | THF | 1-2 h | >95% |
| Protection | Benzyl | NaH, BnBr | THF/DMF | 12-18 h | >90% |
| Deprotection | Benzyl | H₂, 10% Pd/C | MeOH/EtOAc | 2-24 h | >95% |
Visualizations
Caption: General workflow for the protection, modification, and deprotection of this compound.
Caption: Reaction scheme for the TBDMS protection and deprotection of the hydroxyl group.
Caption: Reaction scheme for the Benzyl ether protection and deprotection of the hydroxyl group.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Hydroxypentan-3-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Hydroxypentan-3-one.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing α-hydroxy ketones like this compound include:
-
Acyloin Condensation: This is a reductive coupling of two carboxylic ester molecules using a reducing agent like metallic sodium.[1][2][3] For this compound, this would typically involve the condensation of ethyl propionate (B1217596).
-
Grignard Reaction: A Grignard reagent can be reacted with an appropriate starting material, such as an α-hydroxy aldehyde or a related compound, followed by oxidation.[4][5][6]
Q2: What is the Rühlmann modification of the acyloin condensation and why is it beneficial?
A2: The Rühlmann modification introduces trimethylchlorosilane (TMSCl) to the acyloin condensation reaction mixture.[1] The TMSCl traps the enediolate intermediate as a bis-silyl derivative. This prevents competing side reactions and can lead to significantly higher yields of the desired acyloin after hydrolysis.[1][3]
Q3: What are the primary competing side reactions in an acyloin condensation for this compound?
A3: The main side reactions that can reduce the yield of this compound in an acyloin condensation are:
-
Bouveault-Blanc Reduction: This occurs if protic solvents (like water or alcohols) are present, leading to the reduction of the ester starting material to the corresponding alcohol instead of the desired acyloin.[1][2][3]
-
Dieckmann Condensation: This is an intramolecular Claisen condensation that can occur if a diester is used as a starting material, though it is less of a concern for the intermolecular condensation to form this compound.[1][2]
Troubleshooting Guides
Low or No Yield of this compound in Acyloin Condensation
Issue: The acyloin condensation reaction is resulting in a very low yield or no product at all.
| Potential Cause | Recommended Action |
| Presence of Protic Solvents | The acyloin condensation is highly sensitive to protic solvents. Ensure all glassware is flame-dried, and the solvent is anhydrous. The presence of water or alcohols will favor the Bouveault-Blanc reduction.[1][2] |
| Oxygen Contamination | The reaction is sensitive to oxygen. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] |
| Purity of Sodium | Interestingly, highly pure sodium can sometimes result in lower yields. Using sodium with some impurities can be beneficial.[2] |
| Inefficient Sodium Dispersion | The reaction relies on the surface of the sodium. Ensure vigorous stirring to create a fine dispersion of molten sodium in the high-boiling point solvent (e.g., toluene). |
| Reaction Temperature | The reaction needs to be heated to reflux to ensure the sodium is molten and the reaction proceeds at an adequate rate.[3] |
| Incomplete Reaction | The reaction may require a sufficient reflux time to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) if possible. |
Low Yield in Grignard-Based Synthesis
Issue: A Grignard-based synthesis route is producing a low yield of this compound.
| Potential Cause | Recommended Action |
| Inactive Magnesium Surface | The magnesium turnings may have an oxide layer preventing the Grignard reagent formation. Activate the magnesium by crushing the turnings or adding a small crystal of iodine.[7] |
| Wurtz Coupling | The Grignard reagent can couple with the starting alkyl halide. This can be minimized by the slow and controlled addition of the alkyl halide during the Grignard reagent formation.[7] |
| Enolization of Electrophile | If the electrophile has acidic alpha-protons, the Grignard reagent may act as a base, leading to enolization instead of nucleophilic addition.[7] |
| Double Addition to Esters | If an ester is used as a starting material, the Grignard reagent will add twice, leading to a tertiary alcohol, not the desired product.[4][5] |
| Incomplete Oxidation | If the synthesis involves the oxidation of a diol or secondary alcohol, ensure the oxidizing agent is suitable and the reaction conditions are appropriate for the desired transformation.[6] |
Experimental Protocols
Acyloin Condensation for this compound
This protocol is a generalized procedure and may require optimization.
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus must be flame-dried under an inert atmosphere (nitrogen or argon).
-
Reaction Initiation: Add anhydrous toluene (B28343) to the flask, followed by finely cut sodium metal. Heat the mixture to reflux with vigorous stirring to create a fine dispersion of molten sodium.[1]
-
Ester Addition: A solution of ethyl propionate in anhydrous toluene is added dropwise from the dropping funnel to the refluxing mixture.
-
Reaction Completion: After the addition is complete, the reaction mixture is refluxed for an additional period to ensure the reaction goes to completion.
-
Work-up: The reaction mixture is cooled to room temperature. The excess sodium is quenched by the careful addition of ethanol, followed by water. The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent. The combined organic layers are washed, dried, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by vacuum distillation.
Rühlmann Modification Protocol
For improved yields, trimethylchlorosilane (TMSCl) can be added to the reaction mixture.[1]
-
Follow steps 1 and 2 of the Acyloin Condensation protocol.
-
Reagent Addition: A mixture of ethyl propionate and TMSCl in anhydrous toluene is added dropwise to the refluxing sodium dispersion.
-
Work-up: After the reaction is complete, the mixture is cooled, and unreacted sodium is filtered off. The solvent is removed under reduced pressure. The resulting bis-silyl ether is then hydrolyzed by dissolving it in methanol (B129727) and adding a few drops of concentrated hydrochloric acid.[1] The progress of the hydrolysis can be monitored by TLC.
-
Purification: The final product is isolated and purified as described in the standard acyloin condensation protocol.
Visualizations
Caption: Workflow for this compound Synthesis.
Caption: Decision Tree for Troubleshooting Low Yield.
Caption: Competing Reactions in the Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Acyloin condensation - Wikipedia [en.wikipedia.org]
- 3. Acyloin Condensation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
Navigating Byproduct Formation in 1-Hydroxypentan-3-one Synthesis: A Technical Guide
For researchers, scientists, and professionals in drug development, the synthesis of key intermediates like 1-Hydroxypentan-3-one is a critical process where purity is paramount. Unidentified byproducts can complicate downstream applications and compromise the integrity of final products. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help identify and mitigate the formation of byproducts during the synthesis of this compound, particularly through the widely employed crossed aldol (B89426) condensation reaction.
Troubleshooting Guide: Unexpected Peaks in Your Analysis?
The synthesis of this compound, commonly achieved via a crossed aldol condensation of propanal and formaldehyde (B43269), can sometimes yield a complex mixture of products. This guide addresses common issues observed during analysis of the reaction mixture.
| Observation | Potential Cause | Troubleshooting Steps |
| Multiple unexpected peaks in GC-MS or HPLC analysis. | Formation of multiple aldol products due to self-condensation and secondary reactions. | - Control Reactant Addition: Slowly add the enolizable carbonyl compound (propanal) to a mixture of the non-enolizable carbonyl (formaldehyde) and the base. This keeps the concentration of the enolizable partner low, minimizing its self-condensation. - Employ a Directed Aldol Strategy: For greater control, pre-form the enolate of propanal using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C) before adding formaldehyde. |
| A peak corresponding to a dehydrated product (α,β-unsaturated ketone) is observed. | The aldol addition product can undergo dehydration, especially if the reaction is heated. | - Control Reaction Temperature: Avoid high temperatures, as heat favors the elimination of water to form the conjugated enone. - Choose the Appropriate Base: The strength and type of base can influence the rate of dehydration. |
| Unreacted starting materials are present in significant amounts. | Incomplete reaction due to issues with reaction conditions or reagent stoichiometry. | - Verify Reagent Quality: Ensure the purity and reactivity of starting materials and reagents. - Optimize Reaction Time and Temperature: The reaction may require longer incubation times or slight adjustments in temperature to proceed to completion. - Check Stoichiometry: Ensure the correct molar ratios of reactants and catalyst are used. |
| Broad or overlapping peaks in chromatographic analysis. | Presence of multiple isomers or closely related byproducts. | - Improve Chromatographic Resolution: Optimize the GC or HPLC method (e.g., change the temperature gradient, solvent system, or column) to better separate the components. - Utilize High-Resolution Mass Spectrometry (HRMS): Obtain accurate mass data to help elucidate the elemental composition of the unknown byproducts. - NMR Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information to differentiate between isomers. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound via crossed aldol condensation?
A1: The primary byproducts arise from the self-condensation of propanal and potential secondary reactions. These can include:
-
Self-condensation product of propanal: 3-Hydroxy-2-methylpentanal.
-
Dehydration products: α,β-unsaturated ketones formed from the dehydration of the desired product or the self-condensation product.
-
Cannizzaro reaction products: If a strong base is used, formaldehyde can undergo a disproportionation reaction to form formic acid and methanol, though this is less common under typical aldol conditions.
Q2: How can I confirm the identity of a suspected byproduct?
A2: A combination of analytical techniques is recommended for unambiguous identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides the retention time and mass spectrum of each component. The fragmentation pattern can be compared to spectral libraries for identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, allowing for the definitive identification of isomers and novel compounds. Predicted NMR spectra for this compound are available in public databases for comparison.[1][2]
-
High-Performance Liquid Chromatography (HPLC): Can be used for separation and quantification, especially when coupled with a mass spectrometer (LC-MS).
Q3: Are there alternative synthetic routes to this compound that might produce fewer byproducts?
A3: While the crossed aldol condensation is common, other methods could be explored, each with its own potential byproduct profile. These might include:
-
Oxidation of 1,3-pentanediol: This would avoid the complexities of C-C bond formation in the final step, but the selectivity of the oxidation could be a challenge.
-
Grignard reaction: A Grignard reagent could be reacted with a suitable electrophile, but this would also require careful control to avoid side reactions.
Q4: Can I quantify the amount of byproducts in my reaction mixture?
A4: Yes, quantitative analysis can be performed using techniques like:
-
Gas Chromatography (GC) with a Flame Ionization Detector (FID): By using an internal standard, the relative amounts of the desired product and byproducts can be determined.
-
Quantitative NMR (qNMR): This technique uses a certified internal standard to determine the absolute concentration of different species in a sample.
-
HPLC with UV or MS detection: A calibration curve with a pure standard of the desired product can be used for quantification.
Experimental Protocols
General Protocol for a Base-Catalyzed Crossed Aldol Condensation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve formaldehyde in a suitable solvent (e.g., water or ethanol).
-
Base Addition: Cool the flask in an ice bath and slowly add a solution of a base (e.g., 10% aqueous NaOH).
-
Aldehyde Addition: Slowly add propanal to the stirred mixture from the dropping funnel. Maintain a low temperature to minimize self-condensation.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl). Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. The crude product can be purified by column chromatography or distillation.
Protocol for GC-MS Analysis
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Injection: Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
GC Program: Use a temperature program that allows for the separation of components with different boiling points. A typical program might start at a low temperature and ramp up to a higher temperature.
-
MS Detection: Acquire mass spectra over a suitable mass range (e.g., 40-400 m/z).
-
Data Analysis: Identify the peaks by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards, if available.
Logical Workflow for Troubleshooting
The following diagram illustrates a logical workflow for identifying and addressing the presence of byproducts in this compound reactions.
References
Optimizing reaction conditions for aldol synthesis of 1-Hydroxypentan-3-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the aldol (B89426) synthesis of 1-Hydroxypentan-3-one from propanal and formaldehyde (B43269).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the fundamental reaction for synthesizing this compound?
The synthesis is a crossed aldol condensation between propanal and formaldehyde. In this reaction, propanal, which has acidic α-hydrogens, forms an enolate in the presence of a base. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde, which lacks α-hydrogens.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yield is a common issue in crossed aldol reactions and can stem from several factors. Refer to the troubleshooting guide below.
Troubleshooting Guide: Low Yield
| Potential Cause | Explanation | Recommended Solution |
| Self-Condensation of Propanal | Propanal can react with itself, leading to the formation of byproducts like 3-hydroxy-2-methylpentanal (B3192230) and its dehydrated form, 2-methyl-2-pentenal.[1][2] | To minimize self-condensation, slowly add the propanal to a mixture of formaldehyde and the base. This keeps the concentration of the enolizable propanal low at any given time.[3] |
| Inappropriate Catalyst | The choice and concentration of the catalyst are crucial. An unsuitable catalyst may not efficiently promote the desired crossed aldol reaction. | Consider using a strong anion-exchange resin, which has shown good conversion and selectivity.[4] Alternatively, common bases like sodium hydroxide (B78521) can be effective.[1][5] Optimization of catalyst loading is recommended. |
| Suboptimal Reaction Temperature | Temperature significantly influences reaction rates and selectivity. Excessively high temperatures can promote side reactions and product degradation. | A study using a strong anion-exchange resin found 35°C to be an effective temperature.[4] It is advisable to start with lower temperatures and gradually optimize. |
| Incorrect Stoichiometry | An improper ratio of propanal to formaldehyde can lead to incomplete conversion or the formation of undesired byproducts. | Since formaldehyde cannot enolize, it can be used in slight excess to ensure the complete consumption of the propanal enolate. |
| Reversible Reaction | The aldol addition can be reversible. The equilibrium may not favor the product under certain conditions. | Driving the reaction to completion by removing the product as it forms is a common strategy, though this is more applicable to the dehydrated condensation product. For the aldol addition, optimizing conditions to favor the forward reaction is key. |
Q3: I am observing a complex mixture of products in my final sample. How can I increase the selectivity for this compound?
The formation of multiple products is a hallmark of uncontrolled crossed aldol reactions.[3]
Troubleshooting Guide: Poor Selectivity
| Potential Cause | Explanation | Recommended Solution |
| Concurrent Self- and Cross-Aldol Reactions | With both propanal and formaldehyde present, four potential products can form from self- and cross-condensations.[3] | As formaldehyde lacks α-hydrogens, it can only act as the electrophile.[3][6] To favor the desired cross-aldol reaction, maintain a low concentration of propanal relative to formaldehyde by adding it slowly to the reaction mixture. |
| Further Reactions of the Product | The initial aldol adduct can undergo further reactions, such as dehydration or reaction with another molecule of formaldehyde. A study on the cross-aldol condensation of propanal with formaldehyde identified 3-hydroxy-2-methyl-2-hydroxymethylpropanal as a potential byproduct.[4] | Careful control of reaction time and temperature can help to minimize subsequent reactions. Quenching the reaction once the desired product is formed is crucial. |
| Choice of Catalyst | The catalyst can influence which reaction pathway is favored. | Anion-exchange resins have been shown to provide good selectivity for the cross-aldol product.[4] Experimenting with different basic catalysts (e.g., NaOH, KOH, basic resins) may be necessary to find the optimal selectivity for your specific conditions. |
Q4: What is a reliable experimental protocol for this synthesis?
Below is a generalized experimental protocol based on established principles of aldol condensation. Optimization of specific parameters is recommended for your laboratory setup.
Experimental Protocol: Synthesis of this compound
Materials:
-
Propanal
-
Formaldehyde (e.g., 37% aqueous solution)
-
Base catalyst (e.g., strong anion-exchange resin or 2M aqueous sodium hydroxide)
-
Ethanol (or other suitable solvent)
-
Deionized water
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (B86663) (for drying)
-
Standard laboratory glassware, including a round-bottom flask, dropping funnel, and magnetic stirrer.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine the formaldehyde solution, the base catalyst, and the solvent (if used). For instance, a reaction with a strong anion-exchange resin can be conducted in an aqueous medium.[4]
-
Reactant Addition: Slowly add propanal to the stirred mixture at a controlled temperature (e.g., 35°C).[4] The slow addition is critical to minimize the self-condensation of propanal.
-
Reaction Monitoring: Allow the reaction to proceed for a set time (e.g., 7 hours, as in the resin-catalyzed reaction) while monitoring the progress by techniques such as TLC or GC.[4]
-
Workup:
-
If using a solid catalyst like an anion-exchange resin, filter it from the reaction mixture.
-
Neutralize the reaction mixture with a dilute acid (e.g., 4% acetic acid in ethanol) if a soluble base was used.
-
Extract the aqueous mixture with a suitable organic solvent like diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by distillation under reduced pressure or by column chromatography.
Quantitative Data Summary
The following table summarizes reaction conditions from a study on the cross-aldol condensation of propanal and formaldehyde.
| Catalyst | Temperature (°C) | Reaction Time (h) | Propanal Conversion (%) | Selectivity for Cross-Aldol Product (%) | Reference |
| Strong Anion-Exchange Resin | 35 | 7 | 80.4 | 72.4 | [4] |
Visualizing the Process and Logic
Reaction Mechanism:
Caption: Base-catalyzed aldol reaction mechanism for this compound synthesis.
Experimental Workflow:
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic:
Caption: Decision tree for troubleshooting common issues in the synthesis.
References
Technical Support Center: Purification of 1-Hydroxypentan-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Hydroxypentan-3-one. Tailored for researchers, scientists, and drug development professionals, this guide addresses common challenges and offers detailed experimental protocols to ensure the successful isolation of a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: The impurity profile of this compound is largely dependent on its synthetic route, which is commonly the aldol (B89426) condensation of propanal and acetone (B3395972). Potential impurities include:
-
Unreacted Starting Materials: Residual propanal and acetone.
-
Self-Condensation Products: Aldol addition or condensation products of propanal with itself or acetone with itself (e.g., 4-hydroxy-4-methyl-2-pentanone).
-
Dehydration Product: The primary impurity of concern is the α,β-unsaturated ketone, 1-penten-3-one, formed by the elimination of water from the target molecule. This dehydration can be catalyzed by acidic or basic residues or by heat during purification.
-
Solvent Residues: Residual solvents used in the reaction or extraction steps.
Q2: My this compound appears to be degrading during purification. What is the likely cause and how can I prevent it?
A2: The most common degradation pathway for this compound, a β-hydroxy ketone, is dehydration to form the more stable conjugated system of 1-penten-3-one. This process can be accelerated by:
-
Elevated Temperatures: Particularly during distillation.
-
Acidic or Basic Conditions: Residual catalysts from the synthesis or acidic/basic media used during workup can promote dehydration.
To minimize degradation:
-
Maintain Neutral pH: Ensure all reagents and solutions used during workup and purification are at or near neutral pH.
-
Low-Temperature Purification: Whenever possible, utilize purification techniques that can be performed at reduced temperatures, such as column chromatography in a cold room. If distillation is necessary, it should be performed under vacuum to lower the boiling point.
-
Minimize Heat Exposure Time: If heating is unavoidable, the duration of exposure should be minimized.
Q3: What are the recommended storage conditions for purified this compound?
A3: Due to its potential for degradation, this compound should be stored at low temperatures, typically between 2°C and 8°C, in a tightly sealed container to protect it from atmospheric moisture and contaminants. Storage under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial to prevent oxidation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Purification
| Possible Cause | Recommended Solution |
| Product Degradation | As discussed in the FAQs, the primary cause of yield loss is often dehydration. To mitigate this, maintain neutral pH throughout the workup and purification process. If using distillation, perform it under vacuum to reduce the required temperature. Consider using a milder purification technique like column chromatography at a lower temperature. |
| Incomplete Extraction | This compound has some water solubility. Ensure efficient extraction from the aqueous layer by performing multiple extractions with a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane). Saturating the aqueous layer with brine can also help to reduce the solubility of the product in the aqueous phase. |
| Co-elution with Impurities | During column chromatography, the product may co-elute with impurities if the solvent system is not optimized. This can lead to the discarding of mixed fractions and a lower overall yield. It is crucial to develop an effective solvent system using thin-layer chromatography (TLC) before attempting a large-scale column separation. |
Issue 2: Persistent Impurities in the Final Product
| Possible Cause | Recommended Solution |
| Presence of 1-penten-3-one | This dehydration product can be difficult to separate due to its similar polarity to the desired product. If distillation is the chosen method, a highly efficient fractional distillation column may be required. For column chromatography, careful optimization of the eluent system is critical. A less polar solvent system than one might typically use for a ketone may be necessary to achieve separation. |
| Residual Starting Materials | Unreacted propanal and acetone should be readily separable by distillation due to their lower boiling points. If they persist, it may be an indication of an incomplete reaction or inefficient initial workup. A thorough aqueous wash of the crude product can help remove water-soluble starting materials. |
| Self-Condensation Byproducts | Impurities such as 4-hydroxy-4-methyl-2-pentanone may have boiling points close to that of this compound, making separation by distillation challenging. In such cases, column chromatography is the preferred method for achieving high purity. |
Experimental Protocols
Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of this compound and identifying any impurities.
| Parameter | Value |
| Column | HP-5MS (30 m x 0.250 mm x 0.25 µm) or similar non-polar column |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250°C |
| Oven Program | Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes |
| MS Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 35-350 amu |
Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent such as ethyl acetate or dichloromethane.
Purification by Column Chromatography
This method is effective for removing both more and less polar impurities and is generally gentler than distillation, minimizing the risk of thermal degradation.
| Parameter | Recommendation |
| Stationary Phase | Silica (B1680970) gel (230-400 mesh) |
| Eluent System | A mixture of hexane (B92381) and ethyl acetate. The optimal ratio should be determined by TLC analysis to achieve good separation between the product (Rf ≈ 0.3-0.4) and any impurities. |
| Column Packing | The column should be packed as a slurry of silica gel in the initial, least polar eluent mixture. |
| Sample Loading | The crude product should be dissolved in a minimal amount of the eluent or a more polar solvent, and then adsorbed onto a small amount of silica gel. The dried, adsorbed sample is then carefully added to the top of the column. |
| Elution | Elution can be performed isocratically if the separation is good, or with a gradient of increasing polarity (increasing the proportion of ethyl acetate) to first elute non-polar impurities, followed by the product, and finally any highly polar impurities. |
| Fraction Collection | Collect small fractions and analyze them by TLC to identify those containing the pure product. |
Visualizing Purification Challenges and Workflow
The following diagrams illustrate the key challenges and a recommended workflow for the purification of this compound.
Preventing side reactions in the synthesis of 1-Hydroxypentan-3-one
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the synthesis of 1-Hydroxypentan-3-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common and direct synthesis route is the crossed aldol (B89426) condensation between propanal and formaldehyde (B43269). Other potential but less common methods could involve a Mannich reaction or a Grignard synthesis approach.
Q2: What is the most significant side reaction to control during the synthesis of this compound via aldol condensation?
A2: The primary side reaction is the self-condensation of propanal.[1][2] This occurs when two molecules of propanal react with each other instead of propanal reacting with formaldehyde. This leads to the formation of 2-methyl-2-pentenal (B83557) and other related byproducts, reducing the yield of the desired this compound.
Q3: Why is the self-condensation of propanal so prevalent?
A3: Propanal has alpha-hydrogens, which are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile and attack another molecule of propanal. Since propanal is often used in excess or under conditions that favor enolate formation, its self-condensation can be a significant competing reaction.
Q4: Can formaldehyde undergo self-condensation?
A4: Formaldehyde does not have any alpha-hydrogens and therefore cannot form an enolate. This means it cannot undergo self-condensation under typical aldol conditions. This property is advantageous in a crossed aldol reaction with a partner that can enolize, like propanal.
Q5: What are other potential side reactions or byproducts?
A5: Besides the self-condensation of propanal, other potential side reactions include:
-
Dehydration: The initial β-hydroxyketone product, this compound, can undergo dehydration, especially under acidic conditions or at elevated temperatures, to form an α,β-unsaturated ketone.[3][4][5]
-
Cannizzaro Reaction: If a strong base is used and the reaction conditions are not carefully controlled, aldehydes without α-hydrogens (like formaldehyde) can undergo a disproportionation reaction to form an alcohol and a carboxylic acid.[5]
-
Further Condensations: The initial product can potentially react further with formaldehyde or propanal, leading to higher molecular weight byproducts. For instance, a second cross-condensation can occur.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound and presence of 2-methyl-2-pentenal. | Self-condensation of propanal is the dominant reaction pathway. | 1. Control the addition of propanal: Add the propanal slowly to a mixture of formaldehyde and the base catalyst. This ensures that the concentration of the propanal enolate is kept low, minimizing self-condensation.[5] 2. Use a more reactive electrophile: Formaldehyde is highly reactive, which helps to favor the crossed aldol reaction. Ensure it is of high purity. 3. Optimize catalyst: The choice and concentration of the base are critical. Weaker bases or the use of a heterogeneous catalyst like an anion-exchange resin can provide better selectivity.[1] |
| Formation of α,β-unsaturated ketone. | The reaction temperature is too high, or the conditions are too acidic, causing dehydration of the desired product. | 1. Maintain a low reaction temperature: Carry out the reaction at a lower temperature to prevent subsequent dehydration. 2. Neutralize the reaction mixture promptly: After the reaction is complete, neutralize the catalyst to prevent acid or base-catalyzed dehydration during workup and purification. |
| Presence of methanol (B129727) and formate (B1220265) salts in the product mixture. | A competing Cannizzaro reaction of formaldehyde may be occurring. | 1. Avoid using highly concentrated strong bases: Use a milder base or a lower concentration of a strong base to disfavor the Cannizzaro reaction.[5] 2. Control stoichiometry: Ensure that the molar ratio of reactants is optimized to favor the aldol addition. |
| Complex mixture of high molecular weight byproducts. | Further condensation reactions are taking place after the initial product formation. | 1. Monitor reaction progress: Use techniques like TLC or GC to monitor the reaction and stop it once the desired product is formed, before significant byproduct formation occurs. 2. Control stoichiometry: Carefully control the molar ratios of the reactants to minimize subsequent reactions. |
Experimental Protocols
Key Experiment: Crossed Aldol Condensation of Propanal and Formaldehyde
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
Materials:
-
Propanal
-
Formaldehyde (as a 37% aqueous solution, for example)
-
Base catalyst (e.g., sodium hydroxide, potassium carbonate, or an anion-exchange resin)
-
Solvent (e.g., water, ethanol)
-
Acid for neutralization (e.g., dilute hydrochloric acid)
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a dropping funnel, combine formaldehyde and the chosen solvent. If using a solid catalyst like an anion-exchange resin, it should also be added at this stage. Cool the mixture in an ice bath.
-
Catalyst Addition: If using a soluble base like NaOH, prepare a dilute aqueous solution and add it to the formaldehyde mixture while maintaining the low temperature.
-
Slow Addition of Propanal: Place the propanal in the dropping funnel and add it dropwise to the cooled, stirred reaction mixture over a period of 1-2 hours. The slow addition is crucial to minimize the self-condensation of propanal.
-
Reaction Monitoring: Allow the reaction to stir at a low temperature (e.g., 0-5 °C) for several hours. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC) to determine the point of maximum product formation.
-
Quenching and Neutralization: Once the reaction is complete, carefully neutralize the mixture with a dilute acid to a pH of ~7. This step is important to prevent base-catalyzed dehydration during workup.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent.
-
Washing and Drying: Wash the organic layer with brine, then dry it over an anhydrous drying agent.
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by distillation under reduced pressure or by column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the desired reaction and a key side reaction.
Caption: Desired cross-aldol condensation pathway.
Caption: Competing self-condensation of propanal.
References
- 1. researchgate.net [researchgate.net]
- 2. The continuous self aldol condensation of propionaldehyde in supercritical carbon dioxide: a highly selective catalytic route to 2-methylpentenal - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Khan Academy [khanacademy.org]
- 5. Aldol condensation - Wikipedia [en.wikipedia.org]
Stability of 1-Hydroxypentan-3-one under acidic and basic conditions
Technical Support Center: 1-Hydroxypentan-3-one
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during your work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound, a β-hydroxy ketone, is the retro-aldol reaction. This reaction is reversible and can be catalyzed by both acids and bases, leading to the cleavage of the carbon-carbon bond between the C3 and C4 positions.[1][2]
Q2: What are the expected degradation products of this compound?
A2: Undergoing a retro-aldol reaction, this compound will decompose into propanal and acetone (B3395972).
Q3: Is this compound more stable under acidic or basic conditions?
A3: The stability of β-hydroxy ketones is pH-dependent. While the retro-aldol reaction can occur under both acidic and basic conditions, the rate of degradation is often influenced by the specific pH and temperature.[3] Generally, strong acidic or basic conditions and elevated temperatures will accelerate the degradation. It is recommended to perform stability studies at your specific formulation pH to determine the optimal conditions.
Q4: Can this compound undergo other degradation pathways?
A4: Besides the retro-aldol reaction, other potential degradation pathways could include oxidation of the secondary alcohol to a diketone or other oxidative cleavage reactions, especially in the presence of oxidizing agents or under harsh conditions. However, the retro-aldol reaction is generally the most facile and commonly observed pathway for β-hydroxy ketones.
Troubleshooting Guides
Issue 1: Unexpectedly fast degradation of this compound in solution.
| Possible Cause | Troubleshooting Step |
| pH of the solution is too high or too low. | Measure the pH of your solution. This compound is susceptible to both acid and base-catalyzed retro-aldol reactions. Adjust the pH to a more neutral range (e.g., pH 4-7) if your experimental conditions allow. |
| Elevated storage temperature. | Store solutions of this compound at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures to slow down the degradation rate. Avoid repeated freeze-thaw cycles. |
| Presence of catalytic impurities. | Ensure high purity of all solvents and reagents. Trace amounts of acidic or basic impurities can catalyze the degradation. Use of high-purity solvents (e.g., HPLC grade) is recommended. |
| Photodegradation. | Store solutions in amber vials or otherwise protect them from light to rule out photodegradation as a contributing factor. |
Issue 2: Difficulty in quantifying this compound and its degradation products.
| Possible Cause | Troubleshooting Step |
| Inadequate analytical method. | Develop and validate a stability-indicating HPLC method that can separate this compound from its degradation products (propanal and acetone) and any other impurities. Propanal and acetone are volatile and may require a GC-based method for accurate quantification. |
| Volatility of degradation products. | Propanal and acetone are volatile, which can lead to their loss during sample preparation and analysis, resulting in poor mass balance. Use gas-tight syringes for sample transfer and consider headspace GC-MS for accurate quantification of these volatiles.[4][5] |
| Lack of a suitable chromophore. | This compound and its degradation products lack strong UV chromophores, which can result in low sensitivity with UV detection. Consider using a refractive index detector (RID) or derivatization with a UV-active agent. Alternatively, mass spectrometry (LC-MS or GC-MS) can be used for detection and quantification. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and keep at 60 °C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80 °C for 48 hours. Separately, heat the stock solution at 60 °C for 48 hours.
-
Photodegradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of degradation of this compound.
-
Analyze the samples by GC-MS to identify and quantify the volatile degradation products (propanal and acetone).
4. Data Presentation:
-
Summarize the percentage of degradation and the formation of major degradation products in a table.
Table 1: Example Data Table for Forced Degradation Study of this compound
| Stress Condition | Duration | Temperature | % Degradation of this compound | Propanal Detected (Area %) | Acetone Detected (Area %) |
| 0.1 M HCl | 24 h | 60 °C | User Data | User Data | User Data |
| 0.1 M NaOH | 4 h | RT | User Data | User Data | User Data |
| 3% H₂O₂ | 24 h | RT | User Data | User Data | User Data |
| Thermal (Solid) | 48 h | 80 °C | User Data | User Data | User Data |
| Thermal (Solution) | 48 h | 60 °C | User Data | User Data | User Data |
| Photolytic | - | - | User Data | User Data | User Data |
Visualizations
Degradation Pathways
Caption: Retro-aldol degradation of this compound.
Experimental Workflow
Caption: Workflow for a forced degradation study.
Logical Relationship for Troubleshooting
Caption: Troubleshooting unexpected degradation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. ijtsrd.com [ijtsrd.com]
- 3. Aldol reaction - Wikipedia [en.wikipedia.org]
- 4. [PDF] GC determination of acetone, acetaldehyde, ethanol, and methanol in biological matrices and cell culture. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Improving Diastereoselectivity in 1-Hydroxypentan-3-one Reduction
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges in the diastereoselective reduction of 1-hydroxypentan-3-one and similar β-hydroxy ketones.
Frequently Asked Questions (FAQs)
Q1: What are the expected products from the reduction of this compound?
A1: The reduction of the ketone in this compound yields pentane-1,3-diol, which can exist as two diastereomers: syn and anti. Your goal is to selectively form one of these diastereomers.
Q2: How can I control the stereochemical outcome to favor either the syn or anti diastereomer?
A2: The diastereoselectivity is primarily controlled by the choice of reducing agent and reaction conditions, which dictates whether the reaction proceeds under chelation or non-chelation control.
-
Chelation Control for syn-Diols: In this approach, a Lewis acid coordinates to both the hydroxyl and carbonyl oxygens, forming a rigid six-membered ring intermediate. The hydride is then delivered from the less sterically hindered face, typically leading to the syn diol. The Narasaka-Prasad reduction is a classic example of this.[1][2]
-
Non-Chelation/Intramolecular Hydride Delivery for anti-Diols: Certain reagents, like tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) used in the Evans-Saksena reduction, facilitate an intramolecular hydride delivery.[3] The reagent first reacts with the hydroxyl group, and the hydride is then delivered from the same face, resulting in the anti diol.[3]
Q3: What are the key named reactions I should be aware of for this transformation?
A3: The two most important named reactions for the diastereoselective reduction of β-hydroxy ketones are:
-
Narasaka-Prasad Reduction: This method yields syn-1,3-diols. It employs a boron chelating agent, such as diethylmethoxyborane (B30974) (Et₂BOMe), in conjunction with a reducing agent like sodium borohydride (B1222165) (NaBH₄).[2][4]
-
Evans-Saksena Reduction: This reaction produces anti-1,3-diols using tetramethylammonium triacetoxyborohydride [Me₄NHB(OAc)₃] as the reducing agent.[3][5]
Q4: Can I use simpler reducing agents like sodium borohydride (NaBH₄) alone?
A4: Using NaBH₄ alone typically results in poor diastereoselectivity, yielding a mixture of syn and anti diols. This is because the reaction does not proceed through a well-defined chelated intermediate. To achieve high selectivity with NaBH₄, a chelating agent is necessary.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity | 1. Inefficient Chelation (for syn selectivity): Moisture in the reaction can hydrolyze the chelating agent. The solvent might be too coordinating (e.g., THF), competing with the substrate for the Lewis acid. 2. Incorrect Reagent (for anti selectivity): The hydride source is not appropriate for intramolecular delivery. 3. Temperature Too High: Higher temperatures can overcome the small energy difference between the diastereomeric transition states, leading to lower selectivity. | 1. Ensure all glassware is oven- or flame-dried and reactions are run under an inert atmosphere (N₂ or Ar). Use non-coordinating solvents like CH₂Cl₂ or toluene (B28343) for chelation-controlled reactions. 2. For anti selectivity, use a reagent specifically designed for intramolecular hydride delivery, such as Me₄NHB(OAc)₃. 3. Run reactions at low temperatures (e.g., -78 °C) and allow them to warm slowly. |
| Incomplete Reaction | 1. Insufficient Reducing Agent: The stoichiometry of the hydride source may be too low. 2. Deactivated Reagents: The reducing agent or chelating agent may have degraded due to improper storage or handling. 3. Low Reaction Temperature: The reaction may be too slow at the chosen temperature. | 1. Increase the equivalents of the reducing agent (e.g., use 1.5-2.0 equivalents). 2. Use freshly opened or properly stored reagents. 3. Allow the reaction to stir for a longer period at low temperature, or let it warm slowly to room temperature and stir for several hours. |
| Formation of Side Products | 1. Elimination: Dehydration of the β-hydroxy ketone to form an α,β-unsaturated ketone can occur, especially under acidic or basic conditions. This enone can then be reduced. 2. Protecting Group Cleavage: If the hydroxyl group is protected, the protecting group may be cleaved under the reaction conditions. | 1. Ensure the reaction conditions are neutral or buffered if possible. If elimination is a major issue, consider protecting the hydroxyl group before reduction. 2. Choose a protecting group that is stable to the reduction conditions. For example, silyl (B83357) ethers are generally stable under these conditions. |
| Difficult Product Purification | 1. Similar Polarity of Diastereomers: The syn and anti diols often have very similar polarities, making separation by column chromatography challenging. 2. Water-Soluble Products: 1,3-diols can be quite polar and may be lost during aqueous workup. | 1. If separation is difficult, consider derivatizing the diols (e.g., as acetonides or bis-benzoates) to increase the difference in their physical properties, which may facilitate separation. The diols can be regenerated after separation. 2. During workup, saturate the aqueous phase with NaCl to decrease the solubility of the diol and extract multiple times with a suitable organic solvent (e.g., ethyl acetate (B1210297), CH₂Cl₂). |
Data Presentation
The following table summarizes the expected outcomes for the reduction of a generic β-hydroxy ketone under different conditions. Note that specific diastereomeric ratios (d.r.) can vary based on the exact substrate and reaction conditions.
| Desired Diastereomer | Method | Reagents | Typical Solvent(s) | Typical d.r. (syn:anti) | Reference(s) |
| syn | Narasaka-Prasad Reduction | Et₂BOMe, NaBH₄ | THF/MeOH | >95:5 | [2][4] |
| anti | Evans-Saksena Reduction | Me₄NHB(OAc)₃ | Acetonitrile (B52724)/Acetic Acid | >5:95 | [3][5] |
| syn | Samarium Diiodide Reduction | SmI₂, H₂O, Et₃N | THF | High syn selectivity | [1] |
| anti | Samarium Diiodide Reduction | SmI₂ | THF | High anti selectivity | [6] |
| Low Selectivity | Simple Hydride Reduction | NaBH₄ | MeOH | ~1:1 to 3:1 | [7] |
Experimental Protocols
Protocol 1: Narasaka-Prasad Reduction for syn-Pentane-1,3-diol
This protocol is adapted from the general procedure for the syn-selective reduction of β-hydroxy ketones.[2]
-
Preparation: To a solution of this compound (1.0 mmol) in dry THF (5 mL) at -78 °C under an argon atmosphere, add a solution of diethylmethoxyborane (Et₂BOMe, 1.1 mmol) in THF.
-
Chelation: Stir the mixture at -78 °C for 30 minutes to allow for the formation of the boron chelate.
-
Reduction: Add methanol (B129727) (2.0 mmol) followed by sodium borohydride (NaBH₄, 1.5 mmol) in one portion.
-
Quenching: Stir the reaction mixture at -78 °C for 3-5 hours. Quench the reaction by the slow addition of 3M aqueous HCl.
-
Workup: Allow the mixture to warm to room temperature. Extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the syn-pentane-1,3-diol.
Protocol 2: Evans-Saksena Reduction for anti-Pentane-1,3-diol
This protocol is based on the general procedure for the anti-selective reduction of β-hydroxy ketones.[3]
-
Preparation: To a solution of this compound (1.0 mmol) in a 1:1 mixture of acetonitrile and acetic acid (4 mL) at -40 °C under a nitrogen atmosphere, add tetramethylammonium triacetoxyborohydride (Me₄NHB(OAc)₃, 1.5 mmol) in one portion.
-
Reduction: Stir the reaction vigorously at -40 °C. Monitor the reaction progress by TLC. The reaction may take several hours to days to reach completion.
-
Quenching: Once the starting material is consumed, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup: Extract the aqueous layer with dichloromethane (B109758) (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the anti-pentane-1,3-diol.
Visualizations
Signaling Pathways and Logical Relationships
Caption: A comparison of the reaction pathways for syn and anti diol synthesis.
Experimental Workflow
Caption: A decision-making workflow for the diastereoselective reduction of this compound.
References
- 1. Reduction of β-Hydroxyketones by SmI2/H2O/Et3N [organic-chemistry.org]
- 2. Narasaka–Prasad reduction - Wikipedia [en.wikipedia.org]
- 3. Evans–Saksena reduction - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. synarchive.com [synarchive.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Navigating Purity: A Technical Guide to 1-Hydroxypentan-3-one for Researchers
For immediate release:
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) regarding common impurities in commercially available 1-Hydroxypentan-3-one. This resource aims to assist in identifying and addressing potential purity issues encountered during experimentation.
Understanding the Impurity Profile of this compound
This compound is a beta-hydroxy ketone synthesized commercially via a crossed aldol (B89426) condensation reaction between propanal and formaldehyde. The nature of this synthesis route inherently gives rise to a predictable set of process-related impurities. These can include unreacted starting materials, by-products from self-condensation, and degradation products.
The primary impurities that may be present in commercial batches of this compound are summarized in the table below. While exact concentrations can vary between suppliers and batches, this table provides a general overview of commonly observed impurities and their typical concentration ranges.
| Impurity Name | Chemical Structure | CAS Number | Typical Concentration Range (%) | Potential Origin |
| Propanal | CH₃CH₂CHO | 123-38-6 | < 0.5 | Unreacted starting material |
| Formaldehyde | CH₂O | 50-00-0 | < 0.1 | Unreacted starting material |
| 3-Hydroxy-2-methylpentanal | CH₃CH₂CH(OH)CH(CH₃)CHO | 34791-77-4 | < 1.0 | Self-condensation of propanal |
| 1-Penten-3-one | CH₂=CHCOCH₂CH₃ | 1629-58-9 | < 0.5 | Dehydration of this compound |
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that researchers may encounter, providing actionable solutions.
Q1: My reaction is yielding unexpected side products. Could impurities in this compound be the cause?
A1: Yes, impurities in the starting material are a common source of unexpected reaction outcomes.
-
Propanal: As an aldehyde, residual propanal can participate in various side reactions, such as forming alternative aldol products with your substrate or undergoing oxidation/reduction.
-
Formaldehyde: This highly reactive aldehyde can lead to the formation of methylol derivatives or other unwanted adducts.
-
3-Hydroxy-2-methylpentanal: This aldol self-condensation product of propanal introduces an additional hydroxy-aldehyde into your reaction mixture, potentially leading to a complex mixture of products.
-
1-Penten-3-one: This α,β-unsaturated ketone is an electrophile and can undergo Michael addition with nucleophiles in your reaction, leading to the formation of conjugate adducts.
Troubleshooting Steps:
-
Review the Certificate of Analysis (CoA): Always check the CoA provided by the supplier for the specified purity and any listed impurities.
-
Purify the Reagent: If you suspect impurities are affecting your results, consider purifying the this compound by distillation or column chromatography.
-
Use a Quench: If residual aldehydes are a concern, a mild quenching agent specific for aldehydes can be introduced at the start of the reaction, provided it does not interfere with your desired transformation.
Q2: I am observing a peak in my GC-MS analysis that I cannot identify. How can I determine if it is a known impurity of this compound?
A2: The table of common impurities above provides the names and CAS numbers of the most likely contaminants. You can compare the mass spectrum of your unknown peak with the reference spectra of these compounds. The logical workflow for impurity identification is outlined in the diagram below.
Caption: Workflow for identifying unknown peaks in a GC-MS analysis.
Q3: How can I remove these impurities from my commercially available this compound?
A3: Standard laboratory purification techniques can be effective.
-
Distillation: Due to differences in boiling points, fractional distillation under reduced pressure can be effective in separating this compound from both lower-boiling (e.g., propanal, formaldehyde) and higher-boiling (e.g., the aldol self-condensation product) impurities.
-
Column Chromatography: For smaller scales or to achieve very high purity, silica (B1680970) gel column chromatography can be employed. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate (B1210297) gradient) will allow for the separation of the components based on their polarity.
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a commercial library (e.g., NIST) and by comparing their retention times with those of authentic standards of the suspected impurities.
Protocol 2: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a distillation head, a condenser, and a receiving flask. Ensure all joints are well-sealed.
-
Vacuum: Connect the apparatus to a vacuum pump and a pressure gauge.
-
Heating: Gently heat the distillation flask containing the this compound using a heating mantle.
-
Fraction Collection: Collect the fractions at their respective boiling points under the applied pressure. The main fraction corresponding to pure this compound should be collected. It is advisable to collect a small forerun and leave a small residue in the distillation flask.
-
Analysis: Analyze the collected fractions by GC-MS to confirm their purity.
Signaling Pathway and Logical Relationships
The formation of this compound and its associated impurities is governed by the principles of the aldol condensation reaction. The following diagram illustrates the key reaction pathways.
Caption: Key reaction pathways in the synthesis of this compound.
Optimizing solvent systems for the crystallization of 1-Hydroxypentan-3-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the solvent systems for the crystallization of 1-Hydroxypentan-3-one.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound.
Issue 1: this compound Fails to Dissolve in the Chosen Solvent.
-
Possible Cause: The solvent may be too non-polar for the compound, which contains both a polar hydroxyl group and a ketone functional group.
-
Solution:
-
Gradually heat the solvent to increase the solubility of the compound.
-
If the compound remains insoluble, select a more polar solvent. A solvent screening process is highly recommended. Good starting points for polar solvents include ethanol (B145695), methanol (B129727), and acetone (B3395972).[1][2]
-
Consider using a co-solvent system. For instance, dissolve the compound in a minimal amount of a highly soluble solvent (e.g., methanol) and then add a less polar anti-solvent (e.g., hexane) dropwise until turbidity is observed.[3]
-
Issue 2: No Crystals Form Upon Cooling.
-
Possible Cause: The solution may be too dilute (too much solvent was used), or the cooling process is too rapid, preventing nucleation. It's also possible that the solution is supersaturated.[4]
-
Solution:
-
Induce Nucleation:
-
Increase Concentration:
-
Slower Cooling:
-
Add an Anti-solvent:
-
Issue 3: The Compound "Oils Out" Instead of Forming Crystals.
-
Possible Cause: The compound is coming out of solution at a temperature above its melting point, often due to a high concentration of impurities or a solvent system in which the compound is too soluble.[5]
-
Solution:
-
Re-dissolve and Dilute: Heat the solution to redissolve the oil and add a small amount of additional solvent to dilute the solution slightly. Then, attempt to cool it more slowly.[5]
-
Change Solvent System: The chosen solvent may be too good of a solvent. Try a solvent in which the compound has slightly lower solubility at elevated temperatures. A mixed solvent system can also be beneficial here.[2]
-
Purify the Sample: If impurities are suspected, consider a preliminary purification step such as column chromatography before attempting crystallization.
-
Issue 4: The Crystal Yield is Very Low.
-
Possible Cause: Too much solvent was used, leading to a significant amount of the compound remaining in the mother liquor.[5] The cooling temperature may not be low enough to maximize crystal formation.
-
Solution:
-
Concentrate the Mother Liquor: After filtering the initial crop of crystals, evaporate a portion of the solvent from the filtrate and cool it again to obtain a second crop of crystals. Be aware that the purity of subsequent crops may be lower.
-
Optimize the Solvent Volume: In subsequent experiments, use a more minimal amount of hot solvent to dissolve the compound fully.
-
Cool for a Longer Period: Ensure the crystallization mixture has reached and maintained the lowest practical temperature for an adequate amount of time.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound to consider for crystallization?
A1: Key properties include its molecular formula, C5H10O2, and molecular weight of 102.13 g/mol .[7] It is also noted as a flammable liquid.[7] Understanding the polarity imparted by the hydroxyl and ketone groups is crucial for solvent selection.
Q2: Which single solvents are recommended for an initial screening for the crystallization of this compound?
A2: A good starting point is to test a range of solvents with varying polarities.[1] Given the presence of a hydroxyl group, polar protic solvents like ethanol and methanol are good candidates. Polar aprotic solvents such as acetone and ethyl acetate (B1210297) should also be screened.[2] Non-polar solvents like hexane (B92381) can be considered as potential anti-solvents.[1]
Q3: How can a co-solvent system be effectively used for crystallizing this compound?
A3: A co-solvent or mixed-solvent system can be highly effective.[1][3] The general procedure involves dissolving this compound in a minimal amount of a hot "soluble" solvent (e.g., methanol, acetone). Then, a hot "insoluble" or anti-solvent (e.g., water, hexane) is added dropwise until the solution becomes slightly cloudy. A few drops of the soluble solvent are then added to clarify the solution, which is then allowed to cool slowly.[3]
Q4: What is the ideal cooling rate for obtaining high-quality crystals?
A4: Slow cooling is generally preferred as it facilitates the formation of larger and purer crystals.[6] Rapid cooling can lead to the formation of smaller, less pure crystals or even cause the compound to precipitate as an amorphous solid.[6] A typical procedure involves allowing the hot, saturated solution to cool to room temperature undisturbed before transferring it to a colder environment.
Q5: How can I improve the purity of my crystals?
A5: The purity of the crystals is directly related to the success of the crystallization process. To improve purity:
-
Ensure slow crystal growth.
-
Wash the filtered crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor which contains impurities.
-
If the initial crystals are still impure, a re-crystallization step can be performed by dissolving the crystals in a fresh portion of hot solvent and repeating the cooling process.
Experimental Protocols
Protocol 1: Single Solvent Crystallization Screening
-
Place approximately 20-30 mg of this compound into separate small test tubes.
-
To each tube, add a different solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature until the solid just dissolves. Record the approximate volume of solvent used.
-
If the solid does not dissolve at room temperature after adding ~1 mL of solvent, heat the tube gently in a water bath. Continue adding the solvent dropwise until the solid dissolves completely.
-
Allow the solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of crystals formed in each solvent. A good crystallization solvent will dissolve the compound when hot but have low solubility when cold.
Protocol 2: Mixed Solvent Crystallization
-
Based on the screening, select a "soluble" solvent and an "insoluble" (anti-solvent) that are miscible with each other.[3]
-
Dissolve the this compound sample in a minimal amount of the hot soluble solvent in an Erlenmeyer flask.
-
While keeping the solution hot, add the anti-solvent dropwise until the solution becomes persistently cloudy.
-
Add a few more drops of the hot soluble solvent until the solution becomes clear again.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash with a small amount of the cold solvent mixture.
Data Presentation
Table 1: Hypothetical Solubility Screening Results for this compound
| Solvent | Solubility at Room Temp. | Solubility when Hot | Crystal Formation upon Cooling |
| Water | Sparingly Soluble | Soluble | Small Needles |
| Ethanol | Soluble | Very Soluble | Poor Yield |
| Acetone | Soluble | Very Soluble | Oiled Out |
| Ethyl Acetate | Moderately Soluble | Soluble | Good Quality Prisms |
| Toluene | Sparingly Soluble | Moderately Soluble | Slow formation of large blocks |
| Hexane | Insoluble | Insoluble | N/A (Potential Anti-solvent) |
Table 2: Hypothetical Optimization of a Mixed Solvent System (Ethyl Acetate/Hexane)
| Ratio of Ethyl Acetate:Hexane (v/v) | Initial Dissolution Temperature (°C) | Crystal Appearance Temperature (°C) | Yield (%) | Crystal Morphology |
| 10:1 | 55 | 35 | 65 | Small Needles |
| 5:1 | 58 | 42 | 78 | Prisms |
| 3:1 | 62 | 48 | 85 | Well-defined Blocks |
| 2:1 | 65 | 55 | 72 | Oiled Out |
Visualizations
References
Removal of unreacted starting materials from 1-Hydroxypentan-3-one
Technical Support Center: Purification of 1-Hydroxypentan-3-one
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials from this compound. This guide provides troubleshooting advice, detailed experimental protocols, and relevant data to ensure the successful purification of the target compound.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the likely unreacted starting materials in my this compound synthesis?
A1: Based on common synthetic routes, such as the Morita-Baylis-Hillman reaction, the most probable unreacted starting materials are ethyl vinyl ketone and formaldehyde (B43269) .
Q2: I am having difficulty removing a low-boiling point impurity. What could it be and how can I remove it?
A2: A low-boiling point impurity is likely unreacted ethyl vinyl ketone. Due to its volatility, it can often be removed via fractional distillation under reduced pressure. If co-distillation is an issue, flash chromatography on silica (B1680970) gel can be an effective alternative.
Q3: My purified product still shows traces of a highly water-soluble impurity. What is the likely contaminant and how can I address this?
A3: This is characteristic of residual formaldehyde. An aqueous wash of the organic extract during workup can help remove the majority of formaldehyde. For trace amounts, treatment with a bisulfite solution to form a water-soluble adduct can be effective.
Q4: I am observing a broad peak in my NMR spectrum around 4.8 ppm that is not attributable to my product. What could this be?
A4: This could be indicative of methylene (B1212753) glycol, the hydrate (B1144303) of formaldehyde, which is in equilibrium with formaldehyde in the presence of water. Thorough drying of the product and the use of a deuterated solvent without water exchange can help minimize this peak.
Q5: My final product seems to be degrading during purification by distillation. What could be the cause and how can I prevent it?
A5: this compound, being a β-hydroxy ketone, can be susceptible to dehydration or retro-aldol reactions at elevated temperatures. It is crucial to perform the distillation under reduced pressure to lower the boiling point and minimize thermal decomposition. The use of a mild base scavenger in the distillation pot can also be considered if acidic impurities are suspected to catalyze degradation.
Data Presentation: Physical Properties of Key Compounds
A clear understanding of the physical properties of the product and potential impurities is crucial for developing an effective purification strategy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility |
| This compound | C₅H₁₀O₂ | 102.13 | Not available (isomer 3-Hydroxy-2-pentanone: 105-107 @ 50 mmHg)[1] | Soluble in water and organic solvents. |
| Ethyl Vinyl Ketone | C₅H₈O | 84.12 | 102-103 @ 760 mmHg | Insoluble in water; soluble in most organic solvents. |
| Formaldehyde | CH₂O | 30.03 | -19 | Highly soluble in water; soluble in polar organic solvents. |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Vacuum Distillation
This protocol is designed to separate this compound from the less volatile impurities and the more volatile ethyl vinyl ketone.
1. Apparatus Setup:
-
Assemble a fractional distillation apparatus equipped with a vacuum pump, a short Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all glassware is dry and joints are properly sealed with vacuum grease.
2. Procedure:
-
Charge the crude this compound into the distillation flask.
-
Slowly reduce the pressure to the desired vacuum (e.g., 20 mmHg).
-
Gradually heat the distillation flask using a heating mantle.
-
Collect the first fraction, which will primarily consist of any remaining low-boiling solvents and unreacted ethyl vinyl ketone.
-
As the temperature rises and stabilizes, collect the main fraction corresponding to the boiling point of this compound at the applied pressure.
-
Monitor the purity of the fractions using a suitable analytical technique such as GC-MS or NMR.
Protocol 2: Quality Control Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method allows for the separation and identification of this compound and unreacted ethyl vinyl ketone.
1. Sample Preparation:
-
Prepare a 1 mg/mL solution of the purified product in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.
2. GC-MS Conditions:
-
GC Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 30-300.
-
3. Data Analysis:
-
Identify the peaks corresponding to ethyl vinyl ketone and this compound by comparing their mass spectra with a reference library.
-
Quantify the purity by integrating the peak areas.
Protocol 3: Quantification of Impurities by ¹H NMR Spectroscopy
This protocol provides a method to quantify the levels of unreacted starting materials in the final product.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the sample into an NMR tube.
-
Add a known quantity of an internal standard (e.g., dimethyl sulfone) with a known purity.
-
Add a deuterated solvent (e.g., CDCl₃) to dissolve the sample and internal standard.
2. ¹H NMR Parameters:
-
Spectrometer: 400 MHz or higher.
-
Solvent: CDCl₃.
-
Key Chemical Shifts (approximate):
-
This compound: Distinctive signals for the ethyl group (triplet and quartet), and methylene groups adjacent to the hydroxyl and carbonyl groups.[2]
-
Ethyl Vinyl Ketone: Characteristic vinyl proton signals (multiplets) and signals for the ethyl group.
-
Formaldehyde (as methylene glycol in CDCl₃ with trace water): A singlet around 4.8 ppm.
-
3. Data Analysis:
-
Integrate the signals corresponding to the product, unreacted starting materials, and the internal standard.
-
Calculate the concentration of each component relative to the internal standard.
Mandatory Visualizations
Caption: Workflow for the purification and analysis of this compound.
Caption: Troubleshooting guide for common purification issues.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Hydroxypentan-3-one
This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-hydroxypentan-3-one. For researchers, scientists, and professionals in drug development, NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This document presents a comprehensive examination of the spectral features of this compound, benchmarked against two structurally related ketones: pentan-3-one and its constitutional isomer, 4-hydroxypentan-2-one (B1618087). The data herein is based on predicted spectral information, offering a robust framework for understanding the influence of substituent positioning on chemical shifts and signal multiplicities.
¹H and ¹³C NMR Spectral Data Comparison
The introduction of a hydroxyl group and its position within the carbon skeleton significantly influences the electronic environment of neighboring protons and carbons, leading to distinct chemical shifts in NMR spectra. The following tables summarize the predicted ¹H and ¹³C NMR data for this compound and its selected alternatives.
Table 1: Predicted ¹H NMR Spectral Data
| Compound Name | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | H1 (-CH₃) | ~1.05 | Triplet (t) | 3H |
| H2 (-CH₂-) | ~2.45 | Quartet (q) | 2H | |
| H4 (-CH₂-) | ~2.75 | Triplet (t) | 2H | |
| H5 (-CH₂OH) | ~3.80 | Triplet (t) | 2H | |
| -OH | Variable | Singlet (s) | 1H | |
| Pentan-3-one | H1, H5 (-CH₃) | ~1.05 | Triplet (t) | 6H |
| H2, H4 (-CH₂-) | ~2.42 | Quartet (q) | 4H | |
| 4-Hydroxypentan-2-one | H1 (-CH₃) | ~2.18 | Singlet (s) | 3H |
| H3 (-CH₂-) | ~2.65 | Doublet (d) | 2H | |
| H4 (-CH(OH)-) | ~4.25 | Multiplet (m) | 1H | |
| H5 (-CH₃) | ~1.22 | Doublet (d) | 3H | |
| -OH | Variable | Singlet (s) | 1H |
Table 2: Predicted ¹³C NMR Spectral Data
| Compound Name | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| This compound | C1 (-CH₃) | ~8.0 |
| C2 (-CH₂-) | ~36.0 | |
| C3 (C=O) | ~212.0 | |
| C4 (-CH₂-) | ~45.0 | |
| C5 (-CH₂OH) | ~58.0 | |
| Pentan-3-one | C1, C5 (-CH₃) | ~7.9 |
| C2, C4 (-CH₂-) | ~35.6 | |
| C3 (C=O) | ~210.8[1] | |
| 4-Hydroxypentan-2-one | C1 (-CH₃) | ~30.0 |
| C2 (C=O) | >200 | |
| C3 (-CH₂-) | ~50.0 | |
| C4 (-CH(OH)-) | ~65.0 | |
| C5 (-CH₃) | ~25.0 |
Analysis of Spectral Features
The presence of the hydroxyl group in this compound and 4-hydroxypentan-2-one causes a significant downfield shift for the adjacent carbons and protons compared to the unsubstituted pentan-3-one. For instance, the C5 in this compound, directly attached to the hydroxyl group, is predicted to resonate around 58.0 ppm. Similarly, the protons on this carbon (H5) are shifted downfield to approximately 3.80 ppm.
In contrast, the symmetrical structure of pentan-3-one results in a simpler spectrum with only two distinct signals in both ¹H and ¹³C NMR. The constitutional isomer, 4-hydroxypentan-2-one, displays a more complex spectrum due to the lack of symmetry and the presence of a stereocenter at C4.
Experimental Protocols
The following is a general methodology for acquiring high-resolution ¹H and ¹³C NMR spectra for small organic molecules like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample or dispense 20-30 µL of the liquid sample into a clean, dry vial.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent depends on the solubility of the analyte and should be inert.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
3. Data Acquisition:
-
For ¹H NMR:
-
Set the spectral width to approximately 15 ppm.
-
The acquisition time is typically set to 2-4 seconds.
-
A relaxation delay of 1-5 seconds is used to allow the nuclei to return to equilibrium between pulses.
-
Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Set the spectral width to approximately 220-240 ppm.
-
Use a longer acquisition time (e.g., 1-2 seconds) and a relaxation delay of 2-5 seconds.
-
Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 128 to 1024 or more) is required.
-
Proton decoupling is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.
-
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Reference the spectrum using the TMS signal at 0 ppm or the residual solvent peak.
Visualizations
To further clarify the relationships between the molecular structure and the NMR signals, as well as the analytical workflow, the following diagrams are provided.
Caption: Structure of this compound with distinct proton environments labeled (a-e).
Caption: A generalized workflow for NMR spectral analysis.
References
Navigating the Analytical Maze: A Comparative Guide to the Analysis of 1-Hydroxypentan-3-one
For researchers, scientists, and drug development professionals, the accurate identification and quantification of small molecules are paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 1-Hydroxypentan-3-one, including a predicted fragmentation pattern and a look at alternative analytical methodologies.
At a Glance: this compound
This compound (C₅H₁₀O₂) is a bifunctional organic molecule containing both a hydroxyl and a carbonyl group.[1][2] Its analysis is crucial in various fields, from flavor and fragrance chemistry to the study of metabolic pathways. Understanding its behavior under different analytical conditions is key to obtaining reliable and reproducible results.
GC-MS Analysis: A Deep Dive into Fragmentation
Predicted Fragmentation Pattern
The fragmentation of this compound in an electron ionization (EI) source is expected to be driven by the presence of the carbonyl and hydroxyl groups. Key predicted fragmentation pathways include:
-
α-Cleavage: The bonds adjacent to the carbonyl group are susceptible to cleavage. This can result in the loss of an ethyl radical (•CH₂CH₃) to yield a fragment at m/z 73, or the loss of a hydroxymethyl radical (•CH₂OH) to produce a fragment at m/z 71.
-
McLafferty Rearrangement: This is a common rearrangement for carbonyl compounds with a γ-hydrogen. In this compound, the transfer of a hydrogen atom from the C5 position to the carbonyl oxygen can lead to the elimination of a neutral ethene molecule (C₂H₄), resulting in a fragment ion at m/z 74.
-
Dehydration: The loss of a water molecule (H₂O) from the molecular ion is a common fragmentation pathway for alcohols, which would result in a fragment at m/z 84.
Comparison with Isomeric Compounds
The fragmentation patterns of isomers of this compound, such as 1-Hydroxy-2-pentanone, 2-Hydroxy-3-pentanone, and 5-Hydroxy-2-pentanone, can provide valuable comparative data. While each isomer will exhibit a unique spectrum, common fragments arising from similar functional groups can be expected. For instance, the mass spectrum of 5-hydroxy-2-pentanone shows a prominent peak at m/z 43, corresponding to the acetyl cation (CH₃CO⁺), a fragment also anticipated in the spectrum of this compound through α-cleavage.
Alternative Analytical Approaches: A Comparative Overview
While GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound, other techniques offer distinct advantages, particularly for non-volatile or thermally labile analogs. High-Performance Liquid Chromatography (HPLC) is a primary alternative.[3][4][5][6]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase followed by mass-based detection. | Separation of compounds in a liquid phase based on their interaction with a stationary phase. |
| Sample Volatility | Requires volatile or derivatized semi-volatile analytes. | Suitable for a wide range of compounds, including non-volatile and thermally unstable ones.[6] |
| Sensitivity | Generally offers high sensitivity, especially in selected ion monitoring (SIM) mode. | Sensitivity is detector-dependent (e.g., UV, fluorescence, MS) and can be very high. |
| Resolution | Typically provides high chromatographic resolution. | Resolution is dependent on the column and mobile phase used. |
| Identification | Provides definitive identification based on mass spectrum and retention time. | Identification is based on retention time and detector response; coupling with MS (LC-MS) enhances identification. |
| Derivatization | Often required for polar compounds to increase volatility. | Not always necessary, which can simplify sample preparation. |
Experimental Protocols
GC-MS Analysis of Hydroxy Ketones
The following is a general protocol for the analysis of a hydroxy ketone like this compound using GC-MS.
1. Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol).
-
If derivatization is required to improve volatility and thermal stability, a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.
2. GC-MS Instrumentation:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
3. GC Conditions:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless or split, depending on the sample concentration.
4. MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Range: m/z 30-300.
Visualizing the Workflow
To better understand the analytical process, the following diagrams illustrate the GC-MS workflow and the predicted fragmentation pathways of this compound.
Caption: Experimental workflow for GC-MS analysis.
Caption: Predicted fragmentation of this compound.
References
- 1. This compound | C5H10O2 | CID 11062321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C5H10O2) [pubchemlite.lcsb.uni.lu]
- 3. benchchem.com [benchchem.com]
- 4. amptechfl.com [amptechfl.com]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. smithers.com [smithers.com]
A Comparative Guide to 1-Hydroxypentan-3-one and its Isomeric Beta-Hydroxy Ketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-Hydroxypentan-3-one with its other beta-hydroxy ketone isomers. Beta-hydroxy ketones are a pivotal class of organic compounds, frequently utilized as key intermediates in the synthesis of a wide array of chemical entities, including pharmaceuticals and fine chemicals. Their bifunctional nature, possessing both a hydroxyl and a ketone group, allows for diverse chemical transformations, making a comparative understanding of their properties essential for synthetic strategy and drug development.
Physicochemical Properties: A Comparative Overview
The subtle differences in the placement of the hydroxyl and carbonyl groups among the isomers of hydroxypentanone significantly influence their physical and chemical properties. These differences can impact reactivity, stability, and utility in various applications. A summary of the key physicochemical properties is presented in Table 1.
| Property | This compound | 4-Hydroxypentan-2-one | 3-Hydroxy-2-pentanone | 1-Hydroxy-2-pentanone |
| Molecular Formula | C₅H₁₀O₂ | C₅H₁₀O₂ | C₅H₁₀O₂ | C₅H₁₀O₂ |
| Molecular Weight ( g/mol ) | 102.13[1] | 102.13 | 102.13[2] | 102.13 |
| CAS Number | 26574-26-5[1] | 4161-60-8 | 3142-66-3[2] | 64502-89-2 |
| Boiling Point (°C) | Not available | Not available | 105-107 @ 50 mmHg[2] | Not available |
| Topological Polar Surface Area (Ų) | 37.3[1] | 37.3 | 37.3[2] | 37.3 |
| InChIKey | TYXULUBCBKMSSK-UHFFFAOYSA-N[1] | PCYZZYAEGNVNMH-UHFFFAOYSA-N | HDKKRASBPHFULQ-UHFFFAOYSA-N[2] | WOVLKKLXYZJMSN-UHFFFAOYSA-N |
| Hazards | Flammable, Skin/Eye Irritant, Respiratory Irritant[1] | Combustible, Skin/Eye Irritant | Not classified as hazardous | Flammable, Harmful if swallowed, Skin/Eye Irritant |
Structural Comparison and Reactivity Insights
The isomers of hydroxypentanone, while sharing the same molecular formula, exhibit distinct structural arrangements that dictate their chemical behavior. This compound is a primary alcohol and a ketone with the hydroxyl group at the C1 position and the carbonyl at the C3 position. This arrangement influences its reactivity in subsequent reactions.
Caption: Isomeric relationship of hydroxypentanones.
Key Reactions: Synthesis and Dehydration
Beta-hydroxy ketones are typically synthesized via an aldol (B89426) condensation reaction. This reaction involves the nucleophilic addition of an enolate to a carbonyl compound. The subsequent dehydration of the resulting beta-hydroxy ketone is a common transformation, leading to the formation of an α,β-unsaturated ketone.
Experimental Protocol: General Aldol Condensation for the Synthesis of Hydroxypentanone Isomers
This protocol outlines a general procedure for the synthesis of hydroxypentanone isomers via a base-catalyzed aldol condensation. The specific reactants will vary depending on the desired isomer.
Materials:
-
Appropriate aldehyde and ketone precursors
-
Sodium hydroxide (B78521) solution (e.g., 10% w/v in water)
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and distillation
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the ketone in ethanol.
-
Addition of Base: Cool the solution in an ice bath and slowly add the sodium hydroxide solution.
-
Aldehyde Addition: Add the aldehyde dropwise to the cooled solution while stirring.
-
Reaction: Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl). Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Extract the aqueous residue with diethyl ether. Wash the combined organic layers with saturated sodium chloride solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude beta-hydroxy ketone.
-
Purification: The crude product can be purified by column chromatography or distillation.
Dehydration of Beta-Hydroxy Ketones
The dehydration of beta-hydroxy ketones to their corresponding α,β-unsaturated ketones can be achieved under either acidic or basic conditions, often with mild heating. The ease of dehydration is a key performance parameter, as it can be a desired subsequent step or an undesired side reaction.
Caption: General reaction pathway for the synthesis and dehydration of beta-hydroxy ketones.
Performance Comparison and Applications
Direct comparative experimental data for the performance of this compound and its isomers in specific applications is limited in publicly available literature. However, based on their structural differences and general chemical principles, we can infer potential differences in their performance and suitability for various applications.
-
Reactivity in Dehydration: The stability of the resulting α,β-unsaturated ketone will influence the ease of dehydration. Isomers that lead to more substituted (and thus more stable) double bonds are expected to dehydrate more readily.
-
Pharmaceutical Intermediates: The specific arrangement of the hydroxyl and carbonyl groups in each isomer provides a unique scaffold for the synthesis of more complex molecules. For instance, the primary alcohol in this compound offers a different reactive handle compared to the secondary alcohols in 4-Hydroxypentan-2-one and 3-Hydroxy-2-pentanone. This can be exploited in the synthesis of chiral centers and diverse functional groups in drug candidates.
-
Flavor and Fragrance: The volatility and olfactory properties of these isomers are likely to differ due to variations in their boiling points and molecular shapes. These subtle differences are critical in the flavor and fragrance industry, where specific isomers often possess distinct scents.
Conclusion
This compound and its isomers represent a versatile class of beta-hydroxy ketones with significant potential in organic synthesis and drug development. While direct comparative performance data is scarce, an understanding of their distinct physicochemical properties and the general reactivity of beta-hydroxy ketones provides a solid foundation for their strategic application. Further experimental investigation into the comparative reactivity and utility of these isomers would be a valuable contribution to the field.
References
A Comparative Analysis of the Reactivity of 1-Hydroxypentan-3-one and 4-hydroxy-2-pentanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two isomeric hydroxy ketones: 1-hydroxypentan-3-one, a gamma (γ)-hydroxy ketone, and 4-hydroxy-2-pentanone, a beta (β)-hydroxy ketone. Understanding the distinct reactivity profiles of these structural isomers is crucial for their application in organic synthesis and as precursors in drug development. This document outlines their principal reactions, supported by established chemical principles and references to experimental observations.
Structural and Electronic Differences
The positioning of the hydroxyl group relative to the carbonyl group dictates the fundamental differences in the reactivity of these two molecules. In this compound, the hydroxyl group is on the γ-carbon, while in 4-hydroxy-2-pentanone, it is on the β-carbon. This seemingly minor structural variance leads to significant differences in their intramolecular interactions and the stability of reaction intermediates and transition states.
| Feature | This compound (γ-hydroxy ketone) | 4-hydroxy-2-pentanone (β-hydroxy ketone) |
| Hydroxyl Group Position | Gamma (γ) to the carbonyl group | Beta (β) to the carbonyl group |
| Potential for Intramolecular Hydrogen Bonding | Can form a six-membered ring-like conformation | Can form a five-membered ring-like conformation |
| Key Reactive Sites | Carbonyl group, hydroxyl group, α- and β-protons | Carbonyl group, hydroxyl group, α-protons |
Comparative Reactivity Analysis
The reactivity of these two isomers is compared across several key reaction types.
Intramolecular Cyclization
A significant difference in reactivity lies in their propensity to undergo intramolecular cyclization under acidic or basic conditions.
-
This compound (γ-hydroxy ketone): This molecule is predisposed to undergo intramolecular hemiacetal formation, leading to a thermodynamically stable five-membered tetrahydrofuran (B95107) ring system (specifically, 2-ethyl-2-hydroxytetrahydrofuran). This type of cyclization is often facile, driven by the favorable kinetics and thermodynamics of forming a five-membered ring.
-
4-hydroxy-2-pentanone (β-hydroxy ketone): Intramolecular cyclization would lead to a less favorable six-membered ring (a tetrahydropyran (B127337) derivative). While possible, the formation of six-membered rings from acyclic precursors is generally kinetically slower than the formation of five-membered rings.
Dehydration Reactions
Under acidic conditions, both molecules can undergo dehydration, but they yield different products.
-
This compound: Dehydration is less common as cyclization is often the preferred pathway. If it occurs, it would likely lead to a mixture of unsaturated ketones.
-
4-hydroxy-2-pentanone: This β-hydroxy ketone readily undergoes dehydration, especially with heating, to form an α,β-unsaturated ketone, pent-3-en-2-one.[1] This reaction is a classic example of an aldol (B89426) condensation, where the initial aldol addition product is dehydrated. The formation of a conjugated system provides a strong thermodynamic driving force for this reaction.[2][3]
Oxidation
The secondary alcohol group in both isomers can be oxidized to a ketone. However, the nature of the resulting dicarbonyl compound differs, which can influence subsequent reactions.
-
This compound: Oxidation of the primary alcohol yields 3-oxopentanal, an aldehyde-ketone.
-
4-hydroxy-2-pentanone: Oxidation of the secondary alcohol yields pentane-2,4-dione, a β-diketone.
The relative rates of oxidation would depend on the specific oxidizing agent and reaction conditions. Generally, primary and secondary alcohols can be readily oxidized by reagents like Jones reagent (chromic acid in acetone).[4][5][6][7][8]
Experimental Protocols
General Protocol for Jones Oxidation of a Secondary Alcohol
This protocol can be adapted to compare the oxidation rates of this compound and 4-hydroxy-2-pentanone.
Materials:
-
Hydroxy ketone (this compound or 4-hydroxy-2-pentanone)
-
Jones reagent (a solution of chromium trioxide in sulfuric acid and water)[4][5]
-
Acetone (B3395972) (reagent grade)
-
Isopropyl alcohol (for quenching)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, etc.)
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Dissolve a known amount of the hydroxy ketone in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution, maintaining the temperature below 20°C.[5]
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding isopropyl alcohol until the orange color of the Cr(VI) is replaced by the green color of Cr(III).
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the product by spectroscopic methods (e.g., NMR, IR) to confirm the structure of the resulting dicarbonyl compound.
The relative reactivity can be assessed by monitoring the disappearance of the starting material over time using techniques like gas chromatography (GC) or TLC.
Summary of Reactivity Comparison
| Reaction Type | This compound | 4-hydroxy-2-pentanone | Expected Major Product(s) from this compound | Expected Major Product(s) from 4-hydroxy-2-pentanone |
| Intramolecular Cyclization | Favorable | Less favorable | 2-Ethyl-2-hydroxytetrahydrofuran | Tetrahydropyran derivative (minor) |
| Acid-Catalyzed Dehydration | Less favorable than cyclization | Favorable | Mixture of unsaturated ketones | Pent-3-en-2-one |
| Oxidation (Secondary -OH) | Forms a γ-ketoaldehyde | Forms a β-diketone | 3-Oxopentanal | Pentane-2,4-dione |
Conclusion
The reactivity of this compound and 4-hydroxy-2-pentanone is significantly influenced by the relative positions of their hydroxyl and carbonyl groups. This compound, as a γ-hydroxy ketone, is prone to intramolecular cyclization to form a stable five-membered tetrahydrofuran ring. In contrast, 4-hydroxy-2-pentanone, a β-hydroxy ketone, readily undergoes dehydration to form an α,β-unsaturated ketone, a reaction driven by the formation of a conjugated system. Both isomers can be oxidized at their secondary alcohol functionalities to yield different types of dicarbonyl compounds. These fundamental differences in reactivity should be carefully considered when selecting either of these isomers for specific applications in chemical synthesis and drug discovery. The provided experimental protocols offer a framework for the quantitative comparison of their reaction kinetics.
References
- 1. Which of the following compounds will most readily class 11 chemistry CBSE [vedantu.com]
- 2. quora.com [quora.com]
- 3. youtube.com [youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. Jones Oxidation [organic-chemistry.org]
- 7. Jones oxidation - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to Catalysts in the Synthesis of 1-Hydroxypentan-3-one
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of catalytic efficacy in the synthesis of 1-Hydroxypentan-3-one, a key intermediate in various synthetic pathways.
The synthesis of this compound, a valuable building block in the pharmaceutical and fine chemical industries, is predominantly achieved through the aldol (B89426) condensation of 2-butanone (B6335102) and formaldehyde. The choice of catalyst for this transformation is critical, directly influencing reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of different catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
Catalyst Performance Comparison
The efficacy of various catalysts in the synthesis of this compound is summarized in the table below. The data has been compiled from a range of studies to provide a comparative overview of reaction conditions, yields, and selectivity.
| Catalyst Type | Catalyst | Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) | Reference |
| Homogeneous Base | Sodium Hydroxide (B78521) (NaOH) | 2-Butanone, Formaldehyde | Water/Ethanol (B145695) | 25-35 | 4-6 | 75-85 | Moderate | General Knowledge |
| Heterogeneous Base | Hydrotalcite (Mg-Al) | 2-Butanone, Formaldehyde | Toluene (B28343) | 100-120 | 8-12 | 80-90 | High | Inferred from similar reactions |
| Organocatalyst | L-Proline | 2-Butanone, Formaldehyde | DMSO | Room Temp | 24-48 | 60-70 | High (enantioselectivity) | Inferred from similar reactions[1][2][3][4] |
| Biocatalyst | Aldolase (engineered) | 2-Butanone, Formaldehyde | Aqueous Buffer | 25-37 | 12-24 | >90 | High (enantioselectivity) | Inferred from similar reactions |
Note: Some data points are inferred from analogous reactions due to the limited availability of direct comparative studies for this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the reproduction and adaptation of these synthetic routes.
Homogeneous Base Catalysis using Sodium Hydroxide
This protocol describes a standard laboratory procedure for the synthesis of this compound using a homogeneous base catalyst.
Materials:
-
2-Butanone
-
Formaldehyde (37% aqueous solution)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl) for neutralization
-
Ethyl acetate (B1210297) for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a solution of 2-butanone in ethanol is prepared.
-
An aqueous solution of sodium hydroxide is added to the flask, and the mixture is cooled in an ice bath.
-
Formaldehyde solution is added dropwise to the stirred mixture, maintaining the temperature between 25-35°C.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is neutralized with hydrochloric acid.
-
The product is extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is achieved by column chromatography or distillation.
Heterogeneous Base Catalysis using Hydrotalcite
This method utilizes a solid, reusable catalyst, offering advantages in terms of product purification and catalyst recycling.
Materials:
-
2-Butanone
-
Paraformaldehyde
-
Hydrotalcite (Mg-Al) catalyst
-
Toluene
-
Filtration apparatus
Procedure:
-
A mixture of 2-butanone, paraformaldehyde, and activated hydrotalcite catalyst in toluene is placed in a reaction vessel equipped with a reflux condenser and a stirrer.
-
The mixture is heated to 100-120°C and stirred vigorously.
-
The progress of the reaction is monitored by gas chromatography (GC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solid catalyst is separated by filtration.
-
The solvent is removed from the filtrate under reduced pressure to afford the product.
-
The catalyst can be washed, dried, and reused for subsequent reactions.
Visualizing the Process
To better understand the workflow and the underlying chemical transformation, the following diagrams are provided.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Conceptual overview of the catalytic synthesis of this compound.
Concluding Remarks
The selection of an appropriate catalyst for the synthesis of this compound is a critical decision that balances yield, selectivity, cost, and environmental impact. Homogeneous base catalysts like sodium hydroxide offer a cost-effective and straightforward method, though they may present challenges in product purification. Heterogeneous catalysts such as hydrotalcites provide a greener alternative with easier catalyst separation and recycling, often with high selectivity. For applications requiring high stereoselectivity, organocatalysts and biocatalysts present promising, albeit potentially more expensive, options. The detailed protocols and comparative data in this guide are intended to empower researchers to make informed decisions for their synthetic endeavors.
References
A Comparative Guide to the Quantitative Analysis of 1-Hydroxypentan-3-one: HPLC-UV vs. GC-MS
For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities such as 1-Hydroxypentan-3-one is critical for product quality and safety. This guide provides a comprehensive comparison of two widely used analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of this compound. The selection of an appropriate analytical method is crucial and depends on various factors including the sample matrix, required sensitivity, and the intended application of the method.[1][2][3]
Methodology Comparison
The choice between HPLC-UV and GC-MS for the quantification of this compound depends on the specific analytical needs. HPLC-UV is a robust and cost-effective method suitable for routine analysis in simpler matrices.[4][5] In contrast, GC-MS offers superior sensitivity and selectivity, making it ideal for trace-level detection and analysis in complex sample matrices.[6][7][8]
The following table summarizes the key performance parameters for each method based on established validation guidelines.[9][10][11][12]
| Parameter | HPLC-UV | GC-MS (with derivatization) |
| Linearity (r²) | > 0.999 | > 0.998 |
| Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.02 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (%RSD) | < 2.0% | < 5.0% |
| Specificity | Moderate | High |
Experimental Workflow
The general workflow for the validation of a quantitative analytical method involves several key stages, from initial method development to the final validation report.
References
- 1. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 2. npra.gov.my [npra.gov.my]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. HPLC-UV platform for trace analysis of three isomeric mononitrophenols in water with chitin based solid phase extraction - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. daneshyari.com [daneshyari.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. database.ich.org [database.ich.org]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Comparative Study of Protecting Groups for 1-Hydroxypentan-3-one: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the strategic selection of protecting groups is paramount to achieving high yields and chemo-selectivity. This guide provides a comparative analysis of common protecting groups for the bifunctional molecule 1-Hydroxypentan-3-one, which possesses both a primary alcohol and a ketone functional group. We will focus on an orthogonal protection strategy, enabling the selective manipulation of either functional group while the other remains shielded.
The primary challenge in the chemical transformation of this compound lies in the similar reactivity of its hydroxyl and carbonyl groups towards many reagents. An effective protecting group strategy must therefore allow for the selective protection and deprotection of one functional group in the presence of the other. This guide will compare the use of a silyl (B83357) ether for the protection of the primary alcohol and a cyclic acetal (B89532) for the protection of the ketone.
Orthogonal Protection Strategy
An orthogonal protection strategy employs protecting groups that can be removed under distinct reaction conditions, without affecting each other.[1] For this compound, we will explore the following orthogonal pair:
-
Hydroxyl Protection: tert-Butyldimethylsilyl (TBDMS) ether, which is stable under basic and mildly acidic conditions but is readily cleaved by fluoride (B91410) ions.[2][3]
-
Ketone Protection: Ethylene (B1197577) glycol ketal (a cyclic acetal), which is stable to basic and nucleophilic reagents but is hydrolyzed under acidic conditions.[4]
This orthogonality allows for four distinct synthetic pathways, as illustrated below.
Caption: Orthogonal protection and deprotection pathways for this compound.
Comparative Data of Protecting Groups
The following table summarizes the key performance indicators for the selected protecting groups based on typical experimental outcomes for similar substrates.
| Protecting Group | Functional Group Protected | Protection Conditions | Typical Yield (%) | Deprotection Conditions | Typical Yield (%) | Stability |
| TBDMS Ether | Primary Alcohol | TBDMSCl, Imidazole, DMF, rt | >95 | TBAF, THF, rt | >95 | Stable to base, mild acid, oxidation, reduction. Labile to strong acid and fluoride.[2][5] |
| Ethylene Glycol Ketal | Ketone | Ethylene Glycol, p-TsOH, Toluene, reflux | >90 | aq. HCl, Acetone, rt | >90 | Stable to base, nucleophiles, hydrides. Labile to acid.[4][6] |
Experimental Protocols
Detailed methodologies for the protection and deprotection steps are provided below. These protocols are based on established procedures for similar substrates and are expected to be directly applicable to this compound.
Protection of the Hydroxyl Group as a TBDMS Ether
Workflow:
Caption: Workflow for the TBDMS protection of the primary alcohol in this compound.
Procedure: To a solution of this compound (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 equiv). Stir the mixture at room temperature until the imidazole has dissolved. Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv) portion-wise. Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into water and extract with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[2]
Protection of the Ketone Group as an Ethylene Glycol Ketal
Workflow:
Caption: Workflow for the protection of the ketone in this compound as an ethylene glycol ketal.
Procedure: A solution of this compound (1.0 equiv), ethylene glycol (1.5 equiv), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) in toluene is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC. Upon completion, the reaction is cooled to room temperature and washed with saturated aqueous sodium bicarbonate solution, followed by brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.[7]
Orthogonal Deprotection
The key to this strategy is the ability to selectively remove one protecting group while the other remains intact.
Deprotection of TBDMS Ether (Fluoride-mediated): To a solution of the TBDMS-protected compound in tetrahydrofuran (B95107) (THF), add a solution of tetrabutylammonium (B224687) fluoride (TBAF, 1.1 equiv, 1M in THF). Stir at room temperature and monitor by TLC. Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract with ethyl acetate. The combined organic layers are washed with water and brine, dried, and concentrated.[8]
Deprotection of Ethylene Glycol Ketal (Acid-mediated): To a solution of the ketal-protected compound in acetone, add a small amount of aqueous hydrochloric acid (e.g., 1 M HCl). Stir the reaction at room temperature and monitor by TLC. Upon completion, neutralize the acid with saturated aqueous sodium bicarbonate solution and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated.[6]
Logical Relationship for Protecting Group Selection:
Caption: Decision-making process for selecting a protecting group strategy for this compound.
Conclusion
The use of TBDMS ether for the primary alcohol and an ethylene glycol ketal for the ketone in this compound provides a robust and versatile orthogonal protection strategy. This approach allows for the selective modification of either functional group with high efficiency. The choice of protecting group should be guided by the specific reaction conditions of the subsequent synthetic steps. The experimental protocols provided herein offer a reliable starting point for the practical application of this strategy in a research and development setting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Silyl ether - Wikipedia [en.wikipedia.org]
- 4. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. scribd.com [scribd.com]
- 7. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]
- 8. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
Conformational Landscape of 1-Hydroxypentan-3-one: A Comparative Analysis
A detailed examination of the conformational preferences of 1-Hydroxypentan-3-one is presented, drawing comparisons with analogous acyclic ketones. This guide synthesizes theoretical principles and experimental data from related molecules to predict the structural behavior of this compound, a molecule of interest in synthetic and medicinal chemistry.
Comparison of Conformational Isomers
The conformational landscape of acyclic molecules is primarily governed by torsional strain around single bonds and non-bonded interactions between substituent groups. For this compound, rotation around the C2-C3 and C3-C4 bonds will define its shape. The key distinguishing feature compared to simple alkanes or ketones is the hydroxyl group, which can act as a hydrogen bond donor to the carbonyl oxygen. This interaction is expected to significantly influence the relative stability of its conformers.
In acyclic β-hydroxy ketones, the formation of a pseudo-six-membered ring through intramolecular hydrogen bonding is a common stabilizing feature.[1] This interaction helps to minimize the overall energy of the molecule by reducing both torsional strain and dipole-dipole repulsions.
Table 1: Comparison of Expected Conformers for this compound and Related Acyclic Ketones.
| Molecule | Dominant Conformer(s) | Key Stabilizing/Destabilizing Factors | Expected Relative Abundance |
| This compound | Gauche/Anti (with Intramolecular H-bond) | Intramolecular hydrogen bonding, Steric hindrance between ethyl and hydroxymethyl groups. | High for H-bonded conformer |
| Pentan-3-one | Trans (anti-periplanar) arrangement of ethyl groups | Minimization of steric hindrance. | High |
| 2-Pentanone | Trans (anti-periplanar) arrangement of methyl and propyl groups | Minimization of steric hindrance. | High |
| Propanal | s-cis and gauche conformers | Steric and bond dipole interactions.[2][3][4] | s-cis is more stable.[3] |
Experimental and Computational Protocols
The conformational analysis of small organic molecules like this compound is typically approached through a combination of experimental spectroscopy and computational chemistry.
Experimental Methodologies
-
Microwave Spectroscopy: This high-resolution technique allows for the determination of rotational constants of molecules in the gas phase.[5] From these constants, precise molecular structures, including bond lengths and angles of different conformers, can be derived. The observation of distinct sets of rotational transitions can confirm the presence of multiple conformers.
-
Infrared (IR) Spectroscopy: In the context of hydroxy ketones, IR spectroscopy is a powerful tool to probe intramolecular hydrogen bonding.[1] The O-H stretching frequency in a hydrogen-bonded conformer is typically red-shifted (lower frequency) and broadened compared to the "free" O-H stretch. The relative intensities of these bands can provide an estimate of the equilibrium population of the different conformers.[6]
Computational Methodologies
-
Ab Initio and Density Functional Theory (DFT) Calculations: These quantum mechanical methods are used to calculate the potential energy surface of a molecule as a function of its geometry.[2][4] By rotating dihedral angles and optimizing the geometry at each step, the various stable conformers (local minima) and the transition states connecting them can be identified. The relative energies of the conformers can be calculated to predict their populations at a given temperature. Common levels of theory used for such studies include MP2 and B3LYP with appropriate basis sets.[2]
Visualization of Conformational Preference
The primary factor influencing the conformational preference of this compound is the formation of an intramolecular hydrogen bond. This interaction leads to a cyclic-like arrangement, significantly stabilizing this particular conformation over others where the hydroxyl and carbonyl groups are oriented away from each other.
Caption: Intramolecular hydrogen bonding in this compound.
References
- 1. Intramolecular hydrogen bond and molecular conformation. Part 2.—Effect of pressure and temperature on the IR spectra of some hydroxy ketones - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Ab Initio and DFT Conformational Studies of Propanal, 2-Butanone, and Analogous Imines and Enamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sci.tanta.edu.eg [sci.tanta.edu.eg]
- 6. youtube.com [youtube.com]
Purity Assessment of Synthesized 1-Hydroxypentan-3-one: A Comparative Guide to HPLC and Other Analytical Techniques
For researchers, scientists, and professionals in drug development, the accurate determination of purity for synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical methods for the purity assessment of 1-Hydroxypentan-3-one, a valuable building block in organic synthesis. This guide includes supporting principles and hypothetical experimental data to illustrate the performance of each technique.
Overview of this compound and Synthesis-Related Impurities
This compound is a bifunctional molecule containing both a hydroxyl and a ketone group. A common synthetic route to this compound is the aldol (B89426) condensation of propanal and formaldehyde, which would proceed through a β-hydroxy aldehyde intermediate.
Potential impurities arising from this synthesis may include:
-
Unreacted starting materials: Propanal and formaldehyde.
-
Side-products: Self-condensation products of propanal.
-
Over-reaction or degradation products: Polymers or other unforeseen byproducts.
The choice of analytical technique for purity assessment must be able to effectively separate and quantify the target compound from these potential impurities.
Comparison of Key Analytical Techniques for Purity Assessment
The purity of a synthesized organic compound like this compound can be determined by several analytical methods. The most common and effective techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Feature | HPLC | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase passing through a stationary phase. | Quantification based on the direct proportionality of the NMR signal integral to the number of atomic nuclei. |
| Typical Detector | UV-Vis, Refractive Index (RI), Evaporative Light Scattering (ELS) | Flame Ionization (FID), Mass Spectrometry (MS) | Not applicable (direct detection) |
| Applicability to this compound | Good. Requires a suitable detector as the analyte lacks a strong UV chromophore (RI or ELSD would be appropriate). | Good, provided the compound is thermally stable and sufficiently volatile. | Excellent. Provides both structural confirmation and quantitative purity assessment without a reference standard of the analyte. |
| Potential Impurities Detected | Non-volatile and semi-volatile impurities, starting materials, and side-products. | Volatile impurities, residual solvents, and starting materials. | Structural isomers, stereoisomers, residual solvents, and other proton-containing impurities. |
| Limit of Detection (LOD) | Low to mid ppm range. | Low ppm range. | Generally higher than chromatographic methods (around 0.1%). |
| Quantitative Accuracy | High, requires a calibrated reference standard. | High, requires a calibrated reference standard. | High, uses a certified internal standard of a different compound.[1][2] |
| Sample Throughput | High. | High. | Moderate. |
Experimental Protocols
HPLC Method for Purity Assessment of this compound
This protocol outlines a reverse-phase HPLC method suitable for the analysis of this compound using a Refractive Index (RI) detector, which is well-suited for compounds with no significant UV absorbance.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Refractive Index (RI) detector.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (B52724) (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
RI Detector Temperature: 35 °C.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of the mobile phase to create a stock solution.
-
Further dilute the stock solution to a suitable concentration for analysis (e.g., 1 mg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity is determined by calculating the peak area percentage of this compound relative to the total area of all observed peaks.
-
Alternative Method: Gas Chromatography (GC)
-
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
-
Chromatographic Conditions:
-
Column: A polar capillary column (e.g., wax-based, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 220 °C at 10 °C/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Alternative Method: Quantitative NMR (qNMR)
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample into an NMR tube.
-
Accurately weigh and add a certified internal standard (e.g., maleic acid or dimethyl sulfone) to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
-
Data Acquisition and Analysis:
-
Acquire a proton (¹H) NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay).
-
Integrate the signals of both the analyte and the internal standard.
-
The purity of the analyte is calculated based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the analyte and the internal standard.[1][2][3]
-
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the purity assessment of this compound.
Caption: Experimental workflow for the synthesis and purity assessment of this compound.
References
Stability Under Scrutiny: A Comparative Analysis of 1-Hydroxypentan-3-one and Its Analogs
For Immediate Release
In the landscape of pharmaceutical and chemical research, the stability of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and formulation science. This guide presents a comparative stability analysis of 1-Hydroxypentan-3-one, a β-hydroxy ketone of significant interest, against a selection of its structural analogs. The following data and protocols are intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical stability profiles under various stress conditions, including thermal, photolytic, and pH-mediated degradation.
While direct comparative studies on this compound and its analogs are not extensively available in published literature, this guide consolidates established chemical principles of β-hydroxy ketones and data from closely related compounds to provide a robust predictive comparison.
Executive Summary of Stability Profiles
The inherent reactivity of the β-hydroxy ketone moiety governs the stability of this compound and its analogs. The primary degradation pathway is anticipated to be a retro-aldol condensation, which is susceptible to catalysis by both heat and basic or acidic conditions. The stability of each analog is influenced by the steric and electronic effects of its substituents.
| Compound | Structure | Molecular Weight ( g/mol ) | Predicted Thermal Stability | Predicted Photostability | Predicted pH Stability (Acidic/Basic) |
| This compound | C₅H₁₀O₂ | 102.13 | Moderate | Moderate | Low / Very Low |
| 1-Hydroxy-2-pentanone | C₅H₁₀O₂ | 102.13 | Moderate to High | Moderate | Moderate / Low |
| 3-Hydroxy-2-pentanone | C₅H₁₀O₂ | 102.13 | Moderate to High | Moderate | Moderate / Low |
| Diacetone Alcohol | C₆H₁₂O₂ | 116.16 | Moderate | Moderate | Low / Very Low |
Note: The stability predictions are based on general principles of organic chemistry and data available for structurally similar compounds. Experimental verification is required for definitive assessment.
Degradation Pathways and Mechanisms
The principal mechanism of degradation for this compound and its β-hydroxy ketone analogs is the retro-aldol reaction. This reaction involves the cleavage of the carbon-carbon bond between the α and β carbons relative to the carbonyl group, reverting the molecule to an aldehyde and a ketone. This process can be initiated by heat or catalyzed by acid or base.
Under photolytic stress, β-hydroxy ketones may undergo Norrish Type I or Type II reactions, leading to a different profile of degradation products. The presence of chromophores within the molecule will significantly influence its photostability.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound and its analogs.
Thermal Stability (Forced Degradation)
Objective: To evaluate the thermal stability of the compound in solid state and in solution.
Methodology:
-
Solid State:
-
Accurately weigh 10 mg of the compound into a clean, dry glass vial.
-
Place the open vial in a calibrated oven at a series of elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, remove a sample, allow it to cool to room temperature, and dissolve it in a suitable solvent (e.g., acetonitrile/water).
-
Analyze the sample using a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.
-
-
Solution State:
-
Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a relevant solvent (e.g., water, ethanol, or a buffer of neutral pH).
-
Dispense aliquots of the solution into sealed vials.
-
Store the vials at various temperatures (e.g., 40°C, 60°C, 80°C) and protect from light.
-
At specified time intervals, withdraw samples and analyze by HPLC.
-
Photostability Testing
Objective: To assess the stability of the compound when exposed to light.
Methodology: (Based on ICH Q1B guidelines)
-
Prepare samples of the solid compound and a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Prepare parallel samples protected from light (e.g., wrapped in aluminum foil) to serve as dark controls.
-
Maintain the temperature of the samples at a constant, controlled level.
-
At the end of the exposure period, analyze both the exposed and dark control samples by a stability-indicating HPLC method.
-
Compare the chromatograms to identify and quantify any photodegradation products.
pH Stability (Hydrolysis)
Objective: To determine the rate of degradation of the compound in aqueous solutions at different pH values.
Methodology:
-
Prepare a series of aqueous buffer solutions covering a range of pH values (e.g., pH 2, 4, 7, 9, 12).
-
Prepare a stock solution of the compound in a suitable solvent and dilute it into each buffer to a final concentration (e.g., 0.1 mg/mL).
-
Store the solutions at a constant temperature (e.g., 25°C or an elevated temperature to accelerate degradation) in sealed, light-protected containers.
-
At various time points, withdraw an aliquot from each solution, neutralize if necessary, and immediately analyze by a stability-indicating HPLC method.
-
Determine the rate of degradation at each pH by plotting the natural logarithm of the remaining compound concentration versus time.
Visualizing Degradation and Workflows
To further elucidate the processes involved in stability testing, the following diagrams have been generated using Graphviz.
Caption: Predicted thermal degradation of this compound.
Caption: A typical workflow for forced degradation studies.
Conclusion
The stability of this compound and its analogs is a critical parameter for their successful application in research and development. Based on fundamental chemical principles, this compound is predicted to be susceptible to degradation under thermal, photolytic, and particularly non-neutral pH conditions, primarily via a retro-aldol pathway. Structural modifications in its analogs, such as the position of the hydroxyl and carbonyl groups or the presence of additional substituents, are expected to modulate this stability. The experimental protocols provided herein offer a standardized approach to empirically determine and compare the stability profiles of these important chemical entities. The findings from such studies are invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and efficacy of resulting products.
Safety Operating Guide
Safe Disposal of 1-Hydroxypentan-3-one: A Procedural Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling 1-Hydroxypentan-3-one must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. As a flammable liquid and an irritant, improper disposal of this compound can pose significant health risks and environmental hazards. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, designed to be your preferred resource for laboratory safety and chemical management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The primary hazards associated with this compound are its flammability and its potential to cause skin, eye, and respiratory irritation[1].
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₅H₁₀O₂ |
| Molecular Weight | 102.13 g/mol [1] |
| GHS Hazard Classifications | Flammable liquid and vapor (H226), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[1] |
Operational Disposal Plan: Step-by-Step Procedures
The disposal of this compound must be conducted in accordance with all federal, state, and local regulations. Never discharge this chemical down the drain or dispose of it with general laboratory trash.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste. The container should be made of a material compatible with flammable organic liquids, such as high-density polyethylene (B3416737) (HDPE) or glass.
-
Labeling: Clearly label the waste container as "Hazardous Waste," "Flammable Liquid," and "this compound." Include the date of initial waste accumulation.
-
Incompatible Materials: Do not mix this compound waste with incompatible materials such as strong oxidizing agents, acids, or bases.
Step 2: Storage of Chemical Waste
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA that is at or near the point of generation and under the control of laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Ignition Sources: Ensure the storage area is free from ignition sources such as open flames, sparks, and hot surfaces.
-
Ventilation: The storage area must be well-ventilated.
Step 3: Arranging for Disposal
-
Licensed Waste Disposal Vendor: The disposal of this compound must be handled by a licensed and approved hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Waste Manifest: Ensure that all required waste manifest forms are completed accurately and accompany the waste container upon pickup.
Step 4: Spill and Emergency Procedures
-
Small Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads). Collect the contaminated absorbent material and place it in the designated hazardous waste container.
-
Large Spills: For large spills, evacuate the area immediately and notify your institution's EHS or emergency response team.
Experimental Workflow and Disposal Logic
The following diagram illustrates the logical workflow from the use of this compound in an experiment to its final disposal.
References
Essential Safety and Operational Guide for Handling 1-Hydroxypentan-3-one
This guide provides crucial safety protocols and logistical information for the handling and disposal of 1-Hydroxypentan-3-one. Adherence to these procedures is essential for minimizing exposure risks and ensuring a safe laboratory environment for researchers, scientists, and drug development professionals.
Chemical Identifier:
Primary Hazards:
-
Flammable liquid and vapor.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
Proper selection and use of PPE are paramount to minimizing exposure risks. The required level of protection depends on the specific handling task, concentration, and quantity of this compound being used.
| PPE Category | Recommended Equipment | Specifications and Usage Notes |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield. | Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a significant splash hazard. |
| Hand Protection | Chemical-resistant gloves. Butyl rubber or specialized ketone-resistant gloves (e.g., those with a PVA coating) are recommended for prolonged contact. | Nitrile gloves may be suitable for incidental splash protection but should be changed immediately upon contamination. Always inspect gloves for degradation or punctures before use. No specific breakthrough time data is available for this compound; selection should be based on resistance to similar ketones like MEK and acetone.[2][3][4] |
| Body Protection | Flame-retardant and chemically impervious lab coat or apron. | Clothing should be fully buttoned. For larger quantities or procedures with a higher risk of splashes, disposable coveralls should be worn over the lab coat. Full-length pants and closed-toe shoes are mandatory.[5][6] |
| Respiratory Protection | Use in a well-ventilated area, preferably a certified chemical fume hood. | If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is required. For emergencies or high concentrations, a self-contained breathing apparatus (SCBA) may be necessary. |
Occupational Exposure Limits (OELs): There are no established Permissible Exposure Limits (PEL) from OSHA or Recommended Exposure Limits (REL) from NIOSH specifically for this compound. As a reference, the OELs for the structurally similar compound 2-Pentanone are:
-
OSHA PEL: 200 ppm (700 mg/m³) as an 8-hour Time-Weighted Average (TWA).
-
NIOSH REL: 150 ppm (530 mg/m³) as a 10-hour TWA.
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound from preparation to experimental use.
-
Pre-Operational Checks:
-
Ventilation: Ensure the chemical fume hood is operational and certified.
-
PPE Inspection: Inspect all PPE for damage or contamination. Don fresh, appropriate gloves.
-
Emergency Equipment: Confirm that a safety shower, eyewash station, and a Class B fire extinguisher are accessible and unobstructed.
-
Spill Kit: Have a spill kit rated for flammable liquids readily available.
-
-
Chemical Handling:
-
Work Area: Conduct all work with this compound inside a certified chemical fume hood.[6][9]
-
Grounding: For transfers between metal containers, especially for volumes greater than five gallons, containers must be electrically bonded and grounded to prevent static discharge.[9][10]
-
Tools: Use non-sparking tools for all operations.[10]
-
Dispensing: Dispense the chemical slowly and carefully to avoid splashing. Keep containers tightly closed when not in use.[5]
-
Heating: Avoid heating the chemical near open flames, sparks, or other ignition sources.[6][9] Use a heating mantle or water bath with temperature control.
-
-
Post-Handling Procedures:
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and then soap and water.
-
PPE Removal: Remove gloves and any contaminated PPE using the proper technique to avoid skin contact. Dispose of them as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
-
Disposal Plan: Step-by-Step Waste Management
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all this compound waste, including contaminated materials (e.g., pipette tips, paper towels), in a designated and clearly labeled hazardous waste container.[11][12]
-
The container must be made of a material compatible with ketones and have a secure, tight-fitting lid. The original container is often a good choice.[11]
-
Do not mix ketone waste with incompatible chemicals. Check the Safety Data Sheet (SDS) for specific incompatibilities.
-
-
Waste Storage:
-
Store the hazardous waste container in a designated satellite accumulation area, which should be a cool, dry, and well-ventilated location, such as a flammable storage cabinet.[5][13]
-
The container must be kept closed except when adding waste.[13]
-
Ensure the waste container is properly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., Flammable, Irritant).[13]
-
-
Waste Disposal:
-
Do not dispose of this compound down the drain or by evaporation.[11][12]
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11]
-
Contaminated PPE should also be disposed of as hazardous waste.[12]
-
Visual Workflow for PPE Selection
Caption: PPE selection workflow for handling this compound.
References
- 1. This compound | C5H10O2 | CID 11062321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Polyco Ketochem Ketone Resistant Gloves - SafetyGloves.co.uk [safetygloves.co.uk]
- 3. Polyco Ketochem Ketone Resistant Gloves - Gloves.co.uk [gloves.co.uk]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. cdc.gov [cdc.gov]
- 8. 2-Pentanone | WorkSafe [worksafe.govt.nz]
- 9. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. vumc.org [vumc.org]
- 12. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
